SU-9516
Description
BenchChem offers high-quality SU-9516 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SU-9516 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKRWAIZMBVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648017 | |
| Record name | 3-(1H-Imidazol-4-ylmethylene)-5-methoxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666837-93-0 | |
| Record name | 3-(1H-Imidazol-4-ylmethylene)-5-methoxy-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SU-9516 Mechanism of Action in Colon Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SU-9516, a selective cyclin-dependent kinase 2 (CDK2) inhibitor, in colon cancer cells. The information presented herein is curated from seminal research and is intended to provide a detailed understanding of the molecular pathways affected by SU-9516, its quantitative effects on cellular processes, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
SU-9516 is a 3-substituted indolinone compound that selectively inhibits the activity of CDK2.[1][2] In the context of colon cancer, this inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The primary mechanism involves the prevention of the phosphorylation of the retinoblastoma protein (pRb).[1][2]
Under normal conditions, the CDK2/cyclin E complex phosphorylates pRb, causing the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK2, SU-9516 prevents pRb phosphorylation, keeping it in its active, hypophosphorylated state.[3] In this state, pRb remains bound to E2F, sequestering it and preventing the transcription of S-phase-promoting genes.[3] This leads to a blockage in the cell cycle, primarily at the G1/S checkpoint, and can also induce a G2/M arrest in some colon cancer cell lines.[1][2] Ultimately, this sustained cell cycle arrest triggers the apoptotic cascade, leading to programmed cell death.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of SU-9516 on various parameters in colon cancer cell lines as reported in the literature.
Table 1: Kinase Inhibitory Activity of SU-9516 [1]
| Kinase | IC50 (µM) |
| CDK2 | 0.022 |
| CDK1 | 0.040 |
| CDK4 | 0.200 |
Table 2: Effect of SU-9516 on Retinoblastoma Protein (pRb) Phosphorylation in Colon Cancer Cells [1]
| Cell Line | Treatment (5 µM SU-9516) | Time (hours) | % Decrease in CDK2-specific pRb Phosphorylation |
| RKO | 5 µM SU-9516 | 24 | 4% |
| RKO | 5 µM SU-9516 | 48 | 25% |
| RKO | 5 µM SU-9516 | 72 | 52% |
| SW480 | 5 µM SU-9516 | 24 | 27% |
| SW480 | 5 µM SU-9516 | 48 | 45% |
| SW480 | 5 µM SU-9516 | 72 | 64% |
Table 3: Induction of Apoptosis by SU-9516 in Colon Cancer Cells (Sub-G0/G1 Population) [1]
| Cell Line | Treatment (5 µM SU-9516) | Time (hours) | Fold Increase Over Control |
| RKO | 5 µM SU-9516 | 24 | 20.7 |
| RKO | 5 µM SU-9516 | 48 | 15.1 |
| RKO | 5 µM SU-9516 | 72 | 14.6 |
| SW480 | 5 µM SU-9516 | 24 | 2.9 |
| SW480 | 5 µM SU-9516 | 48 | 10.5 |
| SW480 | 5 µM SU-9516 | 72 | 72.6 |
Table 4: Activation of Caspase-3 by SU-9516 in Colon Cancer Cells [1][4]
| Cell Line | SU-9516 Concentration (µM) | Time (hours) | % of Cells with Active Caspase-3 |
| RKO | 5 | 24 | 26% |
| RKO | 5 | 48 | 52% |
| RKO | 10 | 24 | ~35% |
| RKO | 10 | 48 | ~60% |
| SW480 | 5 | 24 | 9% |
| SW480 | 5 | 48 | 18% |
| SW480 | 5 | 72 | 26% |
| SW480 | 10 | 24 | ~12% |
| SW480 | 10 | 48 | ~25% |
| SW480 | 10 | 72 | ~30% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by SU-9516 and a typical experimental workflow for its investigation.
Caption: SU-9516 inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow to investigate the effects of SU-9516 on colon cancer cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of SU-9516's action in colon cancer cells.
Cell Culture and Treatment
-
Cell Lines: Human colon carcinoma cell lines RKO and SW480 are commonly used.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are grown at 37°C in a humidified atmosphere of 5% CO2.
-
SU-9516 Treatment: SU-9516 is dissolved in DMSO to create a stock solution and then diluted to the desired final concentrations in the culture medium. Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis for pRb Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation:
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-pRb (Ser780) or anti-phospho-pRb (Ser807/811)).
-
A primary antibody for total pRb and a loading control (e.g., β-actin or GAPDH) are used on parallel blots or after stripping the initial antibody.
-
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing.
-
Staining: Fixed cells are washed with PBS and then incubated in a solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT or FlowJo).
Apoptosis Assay (Sub-G0/G1 Analysis) by Flow Cytometry
-
Protocol: The protocol is similar to the cell cycle analysis. The sub-G0/G1 peak, which represents apoptotic cells with fragmented DNA, is quantified from the DNA content histogram.
Active Caspase-3 Assay by Flow Cytometry
-
Cell Preparation: Following treatment, cells are harvested and washed with PBS.
-
Staining: Cells are fixed and permeabilized according to the manufacturer's protocol for an anti-active caspase-3 antibody staining kit. Cells are then incubated with a fluorochrome-conjugated antibody specific for the active form of caspase-3.
-
Flow Cytometry: The percentage of cells positive for active caspase-3 is determined by flow cytometry.
In Vitro Kinase Assay
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 10 µM ATP.
-
Enzyme and Substrate: Recombinant active CDK2/cyclin E complex is used as the enzyme, and a histone H1 or a pRb fragment is used as the substrate.
-
Inhibition Assay: The kinase reaction is initiated by the addition of [γ-32P]ATP and incubated at 30°C for a specified time (e.g., 15-30 minutes) in the presence of various concentrations of SU-9516 or DMSO control.
-
Detection: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE. The incorporated radioactivity is quantified using a phosphorimager or by scintillation counting. The IC50 value is calculated as the concentration of SU-9516 that inhibits 50% of the kinase activity.
This guide provides a foundational understanding of the mechanism of action of SU-9516 in colon cancer cells, supported by quantitative data and detailed experimental protocols. This information should serve as a valuable resource for researchers and professionals in the field of oncology drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SU-9516: A Technical Overview of its Cyclin-Dependent Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU-9516 is a synthetic small molecule inhibitor targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle. This document provides a comprehensive technical guide on the CDK selectivity profile of SU-9516, presenting quantitative inhibitory data, detailed experimental methodologies for kinase activity assessment, and a visual representation of its impact on cellular signaling pathways. The information compiled herein is intended to support further research and drug development efforts centered on CDK inhibition.
CDK Selectivity Profile of SU-9516
SU-9516 exhibits potent inhibitory activity against several key cyclin-dependent kinases, with a notable selectivity for CDK2. The inhibitory concentrations (IC50) and binding affinities (Ki) against a panel of CDKs are summarized below. This data has been compiled from various biochemical kinase assays.
| Target Kinase | IC50 (nM) | Ki (µM) | Inhibition Type | Notes |
| CDK2/cyclin A | 22[1][2] | 0.031[3] | ATP-competitive[3][4] | SU-9516 demonstrates the highest potency against the CDK2/cyclin A complex. |
| CDK1/cyclin B | 40[1][2] | - | ATP-competitive[3][4] | Shows significant activity, with approximately 1.8-fold less sensitivity compared to CDK2.[5] |
| CDK4/cyclin D1 | 200[1][2] | - | Non-competitive with respect to ATP[3][4] | Exhibits a 9-fold lower selectivity compared to CDK2.[5] |
| CDK5/p25 | - | - | - | Potency is reported to be similar to that of CDK2.[6] |
| PKC | >10,000[5] | - | - | Highly selective against Protein Kinase C.[7] |
| p38 MAPK | >10,000[7] | - | - | No significant inhibition observed. |
| PDGFR | >10,000[7] | - | - | No significant inhibition observed. |
| EGFR | >10,000[7] | - | - | No significant inhibition observed. |
Experimental Protocols: In Vitro Kinase Assays
The determination of the CDK selectivity profile of SU-9516 is primarily achieved through in vitro kinase assays. The following protocols are representative of the methodologies employed in the cited literature.
CDK1/CDK2 Kinase Assay
This assay measures the incorporation of radioactive phosphate (B84403) into a substrate protein, Histone H1, as an indicator of kinase activity.
-
Reaction Components:
-
Procedure:
-
The kinase, substrate, and inhibitor are incubated together in the reaction buffer in a 96-well polypropylene (B1209903) plate.[2]
-
The reaction is initiated by the addition of ATP.[2]
-
The reaction is allowed to proceed for 1 hour at room temperature.[2]
-
The reaction is terminated by the addition of 10% phosphoric acid.[2]
-
A portion of the reaction mixture is transferred to a P30 phosphocellulose filter mat.[2]
-
The filter mat is washed three times with 1.0% phosphoric acid to remove unincorporated ATP.[2]
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is quantified using a liquid scintillation counter.[2]
-
IC50 values are calculated from the dose-response curves.
-
CDK4 Kinase Assay
This assay is similar to the CDK1/2 assay but utilizes a different substrate, a GST-tagged Retinoblastoma protein (GST-Rb).
-
Reaction Components:
-
Procedure:
-
The assay is performed in a 96-well polypropylene microtiter plate.[2]
-
The kinase, substrate, and inhibitor are incubated in the reaction buffer.[2]
-
The reaction is initiated by the addition of ATP and proceeds for 1 hour at room temperature.[2]
-
The reaction is stopped with 10% phosphoric acid.[2]
-
The mixture is transferred to a P30 phosphocellulose filter mat, which is then washed and counted for radioactivity as described for the CDK1/2 assay.[2]
-
Signaling Pathway and Mechanism of Action
SU-9516 exerts its cellular effects primarily through the inhibition of CDK2, which leads to downstream consequences on cell cycle progression and apoptosis. The key signaling events are depicted in the following diagrams.
Caption: SU-9516 inhibits CDK2, preventing pRb phosphorylation and subsequent E2F-mediated transcription, leading to cell cycle arrest.
The inhibition of CDK2 by SU-9516 prevents the phosphorylation of the Retinoblastoma protein (pRb).[7][8] Hypophosphorylated pRb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry and progression.[9] This leads to cell cycle arrest, typically at the G1/S or G2/M transition, and can ultimately induce apoptosis.[5][8]
Caption: Workflow for in vitro kinase assays to determine the IC50 of SU-9516.
Conclusion
SU-9516 is a potent and selective inhibitor of CDK2, with significant activity also observed against CDK1. Its mechanism of action, centered on the disruption of the pRb-E2F pathway, leads to cell cycle arrest and apoptosis in cancer cells. The detailed selectivity profile and experimental methodologies provided in this guide offer a solid foundation for researchers and drug developers working on the therapeutic application of CDK inhibitors. The distinct non-competitive inhibition of CDK4 suggests a potential for more complex regulatory interactions that may warrant further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SU9516 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. stemcell.com [stemcell.com]
- 8. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SU-9516: A Technical History of a Selective CDK2 Inhibitor
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SU-9516 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. Discovered and developed by SUGEN, a biotechnology company later acquired by Pfizer, SU-9516 emerged from high-throughput screening efforts as a promising anti-cancer agent. This technical guide details the discovery and development history of SU-9516, its mechanism of action, and a comprehensive overview of its preclinical evaluation. While demonstrating significant promise in preclinical studies by inducing cell cycle arrest and apoptosis in various cancer cell lines, SU-9516's clinical development was ultimately halted, likely due to shifting corporate priorities following a series of company acquisitions. This document provides a thorough repository of the scientific data and experimental protocols associated with SU-9516, serving as a valuable resource for researchers in the field of oncology and drug development.
Introduction: The Rationale for Targeting CDK2
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases, in complex with their regulatory cyclin partners, drive the progression of the cell through its various phases. Dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention.
CDK2, in particular, plays a critical role in the G1 to S phase transition. The deregulation of the CDK2 pathway is a common event in many human cancers. Therefore, the development of selective CDK2 inhibitors was a rational approach for developing novel anti-cancer agents.[1] SU-9516 was identified as a novel 3-substituted indolinone compound that selectively inhibits the activity of CDK2.[1]
Discovery and Development Timeline
SU-9516 was discovered and developed by SUGEN, Inc. , a biotechnology company focused on protein kinase inhibitors.[2] The key milestones in its development are outlined below:
-
1991: SUGEN is founded.[2]
-
Early 2000s: Through high-throughput screening, SUGEN identifies SU-9516 as a potent and selective CDK2 inhibitor.
-
2001: The first major publication details the preclinical efficacy of SU-9516 in colon carcinoma cells, demonstrating its ability to induce apoptosis and cell cycle arrest.[1]
-
2002: Further studies elucidate the mechanism of action, showing that SU-9516 promotes the accumulation of high molecular weight E2F complexes.[3]
-
2003: SUGEN is shut down following the acquisition of its parent company, Pharmacia, by Pfizer.[2] This event likely led to the discontinuation of the SU-9516 development program. While there is no official statement detailing the termination of SU-9516's development, the closure of SUGEN's research facilities is the most probable cause. The high attrition rates for drug candidates in the preclinical stage due to strategic and commercial decisions are a common occurrence in the pharmaceutical industry.[4][5]
Mechanism of Action
SU-9516 is an ATP-competitive inhibitor that selectively targets CDK2.[6] Its primary mechanism of action involves the following steps:
-
Inhibition of Rb Phosphorylation: SU-9516 blocks the phosphorylation of the retinoblastoma protein (pRb) by the Cyclin E/CDK2 and Cyclin A/CDK2 complexes.[1]
-
Stabilization of Rb-E2F Complex: In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, preventing it from activating the transcription of genes required for S-phase entry.[3]
-
Cell Cycle Arrest: The inhibition of E2F-mediated transcription leads to cell cycle arrest at the G1/S boundary.[1]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[7]
Caption: Signaling pathway of SU-9516's inhibitory action on the cell cycle.
Preclinical Data
SU-9516 demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of preclinical cancer models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Kinase Inhibitory Activity of SU-9516
| Kinase Target | IC50 (nM) | Reference |
| CDK2/Cyclin E | 22 | [1] |
| CDK1/Cyclin B | 40 | [1] |
| CDK4/Cyclin D1 | 200 | [1] |
| PKC | >10,000 | [1] |
| p38 MAPK | >10,000 | [1] |
| PDGFR | >10,000 | [1] |
| EGFR | >10,000 | [1] |
Table 2: Cellular Activity of SU-9516 in Colon Carcinoma Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| RKO | Apoptosis (Sub-G0) | 5 | 20.7-fold increase at 24h | [7] |
| SW480 | Apoptosis (Sub-G0) | 5 | 2.9-fold increase at 24h | [7] |
| RKO | Caspase-3 Activation | 5 | 26% at 24h, 52% at 48h | [7] |
| SW480 | Caspase-3 Activation | 5 | 9% at 24h, 26% at 72h | [7] |
| RKO | pRb Phosphorylation | 5 | 4-52% decrease | [1] |
| SW480 | pRb Phosphorylation | 5 | 27-64% (CDK2), 26-49% (CDK4) decrease | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of SU-9516.
In Vitro Kinase Inhibition Assay
This assay measures the ability of SU-9516 to inhibit the activity of purified CDK enzymes.
Materials:
-
Recombinant CDK/cyclin enzymes (e.g., CDK2/Cyclin E)
-
Histone H1 (as a substrate)
-
[γ-³³P]ATP
-
Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP)
-
SU-9516 at various concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, Histone H1, and the desired concentration of SU-9516.
-
Initiate the reaction by adding the CDK/cyclin enzyme.
-
Incubate the reaction at 30°C for 15 minutes.
-
Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubate for an additional 15 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each SU-9516 concentration and determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Proliferation Assay (SRB Assay)
This assay determines the effect of SU-9516 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RKO, SW480)
-
96-well plates
-
Complete culture medium
-
SU-9516 at various concentrations
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base (10 mM)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of SU-9516 for the desired duration (e.g., 24, 48, 72 hours).
-
Fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 10 mM Tris base.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each SU-9516 concentration.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells after treatment with SU-9516.
Materials:
-
Cancer cell lines
-
SU-9516
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with SU-9516 for the desired time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry, measuring the DNA content.
-
The sub-G0/G1 peak in the DNA histogram represents the apoptotic cell population.
Caption: Workflow for the apoptosis assay using flow cytometry.
Conclusion
SU-9516 was a promising, selective CDK2 inhibitor that demonstrated significant anti-cancer activity in preclinical studies. Its development by SUGEN highlighted the potential of targeting the cell cycle for cancer therapy. Although its journey to the clinic was cut short by corporate restructuring, the extensive preclinical data and the well-documented mechanism of action of SU-9516 continue to be of value to the scientific community. This technical guide provides a comprehensive overview of the discovery and development of SU-9516, serving as a detailed resource for researchers working on CDK inhibitors and the broader field of oncology drug discovery. The story of SU-9516 also serves as a case study on how non-scientific factors can influence the trajectory of a promising therapeutic candidate.
References
- 1. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUGEN - Wikipedia [en.wikipedia.org]
- 3. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General characteristics and reasons for the discontinuation of drug clinical trials in mainland China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Structure-Activity Relationship of SU-9516 and Its Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Cyclin-Dependent Kinase Inhibitor
SU-9516, a 3-substituted indolinone, has emerged as a significant inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Its potent and selective inhibitory action has made it a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of SU-9516 and its analogs, offering insights for researchers, scientists, and drug development professionals.
Introduction to SU-9516 and its Mechanism of Action
SU-9516, chemically known as 3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one, is a potent, ATP-competitive inhibitor of CDKs.[1][2] It exhibits the highest potency against CDK2, with reported IC50 values in the low nanomolar range.[1][2] The compound also shows inhibitory activity against other CDKs, such as CDK1 and CDK4, but with lower potency.[1][2]
The primary mechanism of action of SU-9516 involves the inhibition of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (pRb).[3][4] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the G1 to S phase transition in the cell cycle.[4][5][6] This ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[3]
Quantitative Inhibitory Activity of SU-9516
The inhibitory potency of SU-9516 against various cyclin-dependent kinases has been well-documented. The following table summarizes the reported IC50 values.
| Kinase | IC50 (µM) |
| CDK2/cyclin E | 0.022 |
| CDK1/cyclin B | 0.040 |
| CDK4/cyclin D1 | 0.200 |
| Protein Kinase C (PKC) | >10.0 |
| Data sourced from Lane, M. E., et al. (2001).[3] |
Structure-Activity Relationship (SAR) of SU-9516 Analogs
While comprehensive SAR studies on a large library of direct SU-9516 analogs are not extensively published, analysis of related 3-substituted indolinone and oxindole (B195798) derivatives provides valuable insights into the key structural features required for potent CDK inhibition.
A study on 3-hydrazonoindolin-2-one scaffolds, which share the core indolinone structure with SU-9516, reveals important SAR trends. The following table presents the CDK2 inhibitory activity of a series of these analogs.
| Compound | R | R1 | % Inhibition of CDK2/A2 at 10 µM | IC50 on MCF-7 (µM) |
| HI 1 | H | H | 18 | 8.34 |
| HI 2 | H | 4-Cl | 25 | 5.12 |
| HI 3 | H | 4-OCH3 | 22 | 7.65 |
| HI 4 | H | 4-NO2 | 31 | 3.45 |
| HI 5 | 5-Br | H | 49 | 1.15 |
| HI 6 | 5-Br | 4-Cl | 58 | 0.98 |
| HI 7 | 5-Br | 4-OCH3 | 53 | 1.02 |
| HI 8 | 5-Br | 4-NO2 | 65 | 0.85 |
| Data adapted from a study on 3-hydrazonoindolin-2-one derivatives, serving as a proxy for SU-9516 analog SAR.[7][8] |
-
The Indolinone Core: The 2-indolinone scaffold is a critical pharmacophore, serving as a hydrogen bond donor and acceptor to interact with the hinge region of the CDK active site.[7][8]
-
Substitution at the 3-Position: The nature of the substituent at the 3-position of the indolinone ring is crucial for potency and selectivity. The exocyclic double bond and the appended heterocyclic ring (imidazole in the case of SU-9516) occupy the ATP binding pocket and form key interactions.
-
Substitution on the Indolinone Ring: Modifications on the benzene (B151609) ring of the indolinone core can significantly impact activity. For instance, the presence of a bromine atom at the 5-position (as seen in compounds HI 5-8) generally leads to a substantial increase in both CDK2 inhibitory activity and cytotoxic potency against cancer cell lines.[7][8]
-
Substitution on the Appended Heterocycle: Alterations to the heterocyclic moiety at the 3-position also modulate activity. In the hydrazonoindolin-2-one series, electron-withdrawing groups on the phenyl ring (e.g., -NO2) tend to enhance activity.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and the experimental approaches used to study SU-9516 and its analogs, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The CDK2-pRb-E2F signaling pathway and the inhibitory action of SU-9516.
Caption: A typical experimental workflow for the structure-activity relationship (SAR) study of SU-9516 analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of SU-9516 analogs. Below are representative protocols for key experiments.
In Vitro CDK Inhibition Assay (Radiometric Filter-Binding Assay)
This protocol outlines a common method for determining the in vitro potency of compounds against CDK enzymes.
Materials:
-
Recombinant human CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 enzymes.
-
Histone H1 as a substrate.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
SU-9516 analog dissolved in DMSO.
-
P81 phosphocellulose paper.
-
1% phosphoric acid.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the respective CDK/cyclin complex, and Histone H1.
-
Add serial dilutions of the SU-9516 analog (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C, ensuring the reaction is within the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116).
-
Complete cell culture medium.
-
SU-9516 analog dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris-base solution.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the SU-9516 analog (or vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.[9]
Conclusion
SU-9516 remains a cornerstone in the study of CDK inhibitors. The structure-activity relationships of its analogs, primarily centered around the 3-substituted indolinone scaffold, highlight the critical roles of the core structure and the nature of its substituents in determining potency and selectivity. This guide provides a foundational understanding for the rational design and evaluation of novel SU-9516-based compounds. Future research focusing on systematic modifications of the SU-9516 structure will be invaluable in developing next-generation CDK inhibitors with improved therapeutic profiles for the treatment of cancer and other proliferative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SU-9516: A Technical Guide to its Application as a Chemical Probe for CDK2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-9516 is a synthetic indolinone compound that has emerged as a valuable chemical probe for interrogating the function of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in regulating the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of SU-9516, including its biochemical properties, mechanism of action, and detailed protocols for its use in cell-based assays to probe CDK2 function.
Physicochemical Properties
SU-9516, with the chemical name 3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one, is a small molecule inhibitor. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol |
| CAS Number | 377090-84-1 |
Biochemical Activity and Selectivity
SU-9516 is a potent, ATP-competitive inhibitor of CDK2. Its inhibitory activity has been characterized against a panel of kinases, demonstrating a degree of selectivity for CDKs, particularly CDK2.
Inhibitory Activity of SU-9516 against Various Kinases
| Kinase | IC₅₀ (nM) | Kᵢ (µM) | Notes |
| CDK2/cyclin A | 22 | 0.031 | ATP-competitive |
| CDK2/cyclin E | - | - | ATP-competitive, with 2- to 8-fold reduced potency compared to CDK2/cyclin A[2] |
| CDK1/cyclin B | 40 | - | ATP-competitive, with 2- to 8-fold reduced potency compared to CDK2/cyclin A[2] |
| CDK4/cyclin D1 | 200 | - | Non-competitive with respect to ATP, with 45-fold reduced potency compared to CDK2/cyclin A[2] |
| CDK5/p25 | Similar potency to CDK2 | - | |
| PKC | >10,000 | - | |
| p38 | >10,000 | - | |
| PDGFR | 18,000 | - | |
| EGFR | >100,000 | - |
Mechanism of Action and Cellular Effects
SU-9516 exerts its biological effects by directly inhibiting the kinase activity of CDK2. This inhibition leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis.
Effects on the Cell Cycle
Inhibition of CDK2 by SU-9516 prevents the phosphorylation of key substrates required for cell cycle progression, most notably the Retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes necessary for S-phase entry.[3] This leads to a cell cycle block at the G1/S transition.[1] In some cell lines, a G2/M arrest has also been observed.[1]
Induction of Apoptosis
Prolonged inhibition of CDK2 by SU-9516 triggers programmed cell death, or apoptosis. This is evidenced by an increase in the sub-G0/G1 population in cell cycle analysis and the activation of key apoptotic mediators such as caspase-3.[4] SU-9516 has been shown to induce a time-dependent increase in caspase-3 activation.[4]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of SU-9516 on CDK2 function and cellular processes.
CDK2 Kinase Assay
This protocol describes a radiometric filter binding assay to measure the in vitro kinase activity of CDK2.
Materials:
-
Active CDK2/cyclin A enzyme
-
Histone H1 (as substrate)[5]
-
SU-9516
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 10 mM MgCl₂, and the desired concentration of SU-9516 or DMSO vehicle control.
-
Add Histone H1 to a final concentration of 0.2 mg/mL.
-
Initiate the reaction by adding active CDK2/cyclin A enzyme.
-
Add [γ-³²P]ATP to a final concentration of 50 µM.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and allow to air dry.
-
Place the P81 paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This colorimetric assay assesses cell viability by measuring total protein content.
Materials:
-
Cells of interest
-
SU-9516
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of SU-9516 or DMSO vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry completely.
-
Stain the cells by adding 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
SU-9516
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells and treat with SU-9516 or DMSO vehicle control for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases. An increase in the sub-G0/G1 population is indicative of apoptosis.[4]
Apoptosis Assay (Caspase-3 Activity)
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
SU-9516
-
Cell lysis buffer
-
Reaction buffer
Procedure:
-
Seed cells and treat with SU-9516 or DMSO vehicle control.
-
Induce apoptosis if required by the experimental design.
-
Lyse the cells using the provided lysis buffer and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate DEVD-pNA to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.
Visualizations
CDK2 Signaling Pathway and SU-9516 Inhibition
Caption: CDK2 signaling pathway and the inhibitory action of SU-9516.
Experimental Workflow for Characterizing SU-9516
Caption: Workflow for the characterization of SU-9516 as a CDK2 chemical probe.
Conclusion
SU-9516 serves as a potent and relatively selective chemical probe for the study of CDK2 function. Its well-characterized inhibitory activity and clear cellular phenotypes, including cell cycle arrest and apoptosis, make it a valuable tool for researchers in cell biology and cancer drug discovery. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of SU-9516 in elucidating the complex roles of CDK2 in cellular processes and disease. As with any chemical probe, careful consideration of its selectivity profile and the use of appropriate controls are essential for robust and reliable experimental outcomes.
References
- 1. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mpbio.com [mpbio.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
The Role of SU-9516 in Cell Cycle G1/S Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 to the S phase is a critical control point, often dysregulated in cancer. SU-9516, a 3-substituted indolinone, has emerged as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key driver of the G1/S transition. This technical guide provides an in-depth analysis of the mechanism of action of SU-9516 in G1/S checkpoint control, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Understanding the intricate role of SU-9516 offers valuable insights for researchers and professionals in oncology drug development.
Introduction to G1/S Checkpoint Control
The G1/S checkpoint, also known as the restriction point, is a crucial juncture in the cell cycle where the cell commits to DNA replication and division.[1] This transition is primarily governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK2.[1] In G1 phase, the retinoblastoma protein (pRb) is in a hypophosphorylated state and binds to the E2F family of transcription factors, repressing the expression of genes necessary for S-phase entry.[2][3] Mitogenic signals lead to the activation of CDK4/6-cyclin D complexes, which initiate the phosphorylation of pRb.[1] This is followed by the action of CDK2-cyclin E complexes, which further phosphorylate pRb, causing its complete inactivation and the release of E2F.[1][2] Liberated E2F then activates the transcription of genes required for DNA synthesis, propelling the cell into S phase.[2] Given its critical role, the G1/S checkpoint is a prime target for therapeutic intervention in cancers where this control is often lost.[3][4]
SU-9516: A Selective CDK2 Inhibitor
SU-9516, chemically described as 3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one, is a small molecule inhibitor that has demonstrated potent and selective activity against CDK2.[5][6] Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic subunit of CDK2.[7][8]
Mechanism of Action at the G1/S Checkpoint
SU-9516 exerts its effect on the G1/S checkpoint primarily through the inhibition of CDK2. This leads to a cascade of events that ultimately halt cell cycle progression:
-
Direct Inhibition of CDK2: SU-9516 binds to the ATP-binding pocket of CDK2, preventing the transfer of phosphate (B84403) groups to its substrates.[7][8]
-
Decreased pRb Phosphorylation: The inhibition of CDK2 activity results in a significant decrease in the phosphorylation of the retinoblastoma protein (pRb).[5][9]
-
Enhanced pRb/E2F Complex Formation: With pRb remaining in its active, hypophosphorylated state, it avidly binds to and sequesters E2F transcription factors.[2]
-
Repression of S-Phase Genes: The sequestration of E2F prevents the transcription of genes essential for DNA replication and S-phase entry.[2]
-
Cell Cycle Arrest: Consequently, cells are arrested at the G1/S checkpoint, preventing them from entering the S phase.[5][6] In some cell lines, a G2/M arrest has also been observed.[5][6]
-
Induction of Apoptosis: Prolonged cell cycle arrest induced by SU-9516 can trigger the apoptotic cascade, leading to programmed cell death.[5][6][10] This is often accompanied by an increase in caspase-3 activation.[5][6]
Quantitative Data
The inhibitory activity of SU-9516 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of SU-9516 against Cyclin-Dependent Kinases
| Target | IC50 (nM) | Ki (µM) | Inhibition Type | Reference(s) |
| CDK2/Cyclin E | 22 | - | ATP-competitive | [10][11][12][13] |
| CDK1/Cyclin B | 40 | - | ATP-competitive | [10][11][12][13] |
| CDK4/Cyclin D1 | 200 | - | ATP-non-competitive | [7][10][11][12][13] |
| CDK2/Cyclin A | - | 0.031 | ATP-competitive | [7][8] |
| CDK9 | 900 | - | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Effects of SU-9516 in Colon Carcinoma Cell Lines
| Cell Line | Concentration | Effect | Magnitude | Time Point | Reference(s) |
| RKO | 5 µM | Decrease in cdk2-specific pRb phosphorylation | 4-52% | 24, 48, 72 h | [9] |
| SW480 | 5 µM | Decrease in cdk2-specific pRb phosphorylation | 27-64% | 24, 48, 72 h | [9] |
| RKO | 5 µM | Increase in apoptosis (sub-G0/G1 population) | 20.7-fold over control | 24 h | [5] |
| RKO | 5 µM & 10 µM | Increase in active caspase-3 | 26% (24h) to 52% (48h) | 24, 48 h | [5] |
| SW480 | 5 µM & 10 µM | Increase in active caspase-3 | 9% (24h) to 26% (72h) | 24, 72 h | [5] |
Signaling Pathways and Experimental Workflows
SU-9516 Signaling Pathway in G1/S Arrest
Caption: SU-9516 inhibits CDK2, preventing pRb phosphorylation and blocking S-phase entry.
Experimental Workflow for Assessing SU-9516 Activity
Caption: Workflow for characterizing the in vitro and cellular effects of SU-9516.
Experimental Protocols
CDK Kinase Assay
This protocol is adapted from methodologies used to determine the IC50 of SU-9516 against various CDKs.[10]
Objective: To measure the inhibitory effect of SU-9516 on the kinase activity of CDK complexes.
Materials:
-
Purified active CDK1/Cyclin B, CDK2/Cyclin E, or CDK4/Cyclin D1
-
Substrate: Histone H1 for CDK1/2, GST-Rb for CDK4
-
SU-9516 (various concentrations)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 10% glycerol)
-
10% Phosphoric acid
-
P30 phosphocellulose filter mat
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SU-9516 in DMSO.
-
In a 96-well polypropylene (B1209903) plate, set up the kinase reaction mixture containing the kinase reaction buffer, histone H1 (or GST-Rb), and the desired concentration of SU-9516.
-
Initiate the reaction by adding the CDK enzyme and [γ-³³P]ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer a portion of the reaction mixture onto a P30 phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each SU-9516 concentration relative to the DMSO control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.[14][15][16]
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle following treatment with SU-9516.
Materials:
-
Cultured cells (e.g., RKO, SW480)
-
SU-9516
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of SU-9516 or a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for pRb Phosphorylation
This protocol is for assessing the phosphorylation status of pRb.[16][17]
Objective: To determine the effect of SU-9516 on the phosphorylation of pRb.
Materials:
-
Cultured cells treated with SU-9516
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-phospho-pRb, anti-total-pRb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total pRb and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
SU-9516 is a well-characterized, selective inhibitor of CDK2 that effectively induces G1/S checkpoint arrest in cancer cells. Its mechanism of action, involving the inhibition of pRb phosphorylation and subsequent sequestration of E2F, is well-documented. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the G1/S checkpoint. Further exploration of SU-9516 and similar CDK2 inhibitors holds promise for the development of novel anti-cancer agents, particularly for tumors with dysregulated cell cycle control.
References
- 1. Cancer takes many paths through G1/S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting G1–S-checkpoint-compromised cancers with cyclin A/B RxL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Strategy for Small Cell Lung Cancer Treatment Emerges from Dana-Farber Science - Dana-Farber [physicianresources.dana-farber.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. stemcell.com [stemcell.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Unraveling the Apoptotic Pathways Induced by SU-9516: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-9516, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), has emerged as a significant compound in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which SU-9516 exerts its pro-apoptotic effects. We will delve into the core signaling cascades, present quantitative data from key studies, provide detailed experimental protocols for investigating these pathways, and visualize the intricate molecular interactions through signaling pathway diagrams.
Core Mechanism of Action: CDK2 Inhibition and Cell Cycle Arrest
SU-9516's primary mechanism of action is the selective inhibition of CDK2, a key regulator of cell cycle progression. By binding to the ATP-binding pocket of CDK2, SU-9516 prevents the phosphorylation of crucial substrates, most notably the Retinoblastoma protein (pRb).
Hypophosphorylated pRb remains bound to the E2F family of transcription factors, sequestering them and preventing the transcription of genes essential for the G1 to S phase transition. This leads to cell cycle arrest, primarily at the G1/S checkpoint, although G2/M arrest has also been observed in some cell types. This sustained cell cycle arrest is a critical initiating event for the subsequent induction of apoptosis. The pro-apoptotic effects of SU-9516 have been observed to be independent of p53 status, making it a potential therapeutic agent for a broader range of cancers.
Data Presentation: Quantitative Analysis of SU-9516-Induced Apoptosis
The following tables summarize key quantitative data from studies investigating the apoptotic effects of SU-9516.
Table 1: Inhibitory Activity of SU-9516 against Cyclin-Dependent Kinases
| Kinase Target | IC50 (nM) |
| CDK2 | 22 |
| CDK1 | 40 |
| CDK4 | 200 |
Data sourced from MedchemExpress and Lane et al., 2001.[1]
Table 2: SU-9516-Induced Apoptosis and Caspase-3 Activation in Colon Carcinoma Cells
| Cell Line | Treatment | Duration (h) | Apoptotic Cells (%) | Active Caspase-3 (% of cells) |
| RKO (p53-wildtype) | 5 µM SU-9516 | 24 | 10-15 | Not specified at 24h |
| 48 | Not specified | 15-50 (at 5 µM) | ||
| 72 | Not specified | Not specified | ||
| SW480 (p53-mutant) | 5 µM SU-9516 | 24 | 4-22 | Not specified at 24h |
| 48 | Not specified | 5-23 (at 5 µM) | ||
| 72 | Not specified | Not specified |
Data represents a summary from Lane et al., 2001. The original paper notes a significant increase in apoptosis (P ≤ 0.01) and active caspase-3 (P ≤ 0.05) compared to untreated controls.[2]
Signaling Pathways of SU-9516-Induced Apoptosis
The induction of apoptosis by SU-9516 is a multi-faceted process that primarily converges on the intrinsic (mitochondrial) pathway of apoptosis.
The Intrinsic Apoptotic Pathway
The available evidence strongly suggests that SU-9516 triggers the intrinsic apoptotic pathway, initiated by intracellular stress signals. A key event in this pathway is the downregulation of the anti-apoptotic Bcl-2 family protein, Mcl-1. The inhibition of CDK2 by SU-9516 leads to a decrease in Mcl-1 protein levels. This reduction in Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial outer membrane.
The decrease in Mcl-1 allows for the activation of pro-apoptotic Bcl-2 family members, such as Bak and Bax. Activated Bak and Bax oligomerize to form pores in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.
Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, forms the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate SU-9516-induced apoptosis.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of SU-9516 and calculate its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of SU-9516 in culture medium. Replace the medium in the wells with 100 µL of the SU-9516 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SU-9516 concentration to determine the IC50 value.
Western Blot Analysis for Bcl-2 Family Proteins
Purpose: To determine the effect of SU-9516 on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with SU-9516 at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 family proteins (e.g., Mcl-1, Bcl-2, Bcl-xL, Bax, Bak) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caspase Activity Assay
Purpose: To measure the activity of caspases, particularly the executioner caspase-3, following SU-9516 treatment.
Principle: This assay utilizes a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
Protocol:
-
Cell Treatment and Lysis: Treat cells with SU-9516 as described previously. Harvest and lyse the cells in a specific caspase assay lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 360/460 nm for the fluorometric assay using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Conclusion
SU-9516 effectively induces apoptosis in cancer cells through a mechanism that is intrinsically linked to its primary function as a CDK2 inhibitor. The resulting cell cycle arrest creates a cellular environment that is primed for apoptosis, which is then executed primarily through the intrinsic pathway. The downregulation of the anti-apoptotic protein Mcl-1 appears to be a critical event, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate and harness the therapeutic potential of SU-9516. Further research is warranted to fully elucidate the complete network of signaling events and to explore the efficacy of SU-9516 in a broader range of cancer models.
References
SU-9516 Target Validation in Novel Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-9516 is a synthetically derived small molecule, 3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one, that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of SU-9516 in various cancer models, with a focus on its mechanism of action, in vitro efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers and drug development professionals in the exploration of SU-9516 and similar CDK inhibitors as potential anti-cancer agents.
Mechanism of Action: Targeting the Cell Cycle Engine
SU-9516 exerts its anti-proliferative effects by primarily targeting key regulators of the cell cycle. It functions as an ATP-competitive inhibitor of CDK2 and CDK1, and to a lesser extent, CDK4.[1][4] The inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][3]
The primary mechanism involves the inhibition of CDK2, which plays a crucial role in the G1/S phase transition. CDK2, in complex with cyclin E, phosphorylates the retinoblastoma protein (Rb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK2, SU-9516 prevents the hyperphosphorylation of Rb, causing it to remain bound to E2F.[5] This sequestration of E2F prevents the expression of S-phase genes, leading to a G1 or G2/M cell cycle arrest and ultimately inducing apoptosis.[2][3][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of SU-9516 across various assays and cancer cell lines.
Table 1: Kinase Inhibitory Activity of SU-9516
| Target Kinase | IC50 (nM) | Inhibition Type | Reference |
| CDK2 | 22 | ATP-competitive | [1] |
| CDK1 | 40 | ATP-competitive | [1] |
| CDK4 | 200 | ATP-competitive | [1] |
| PKC | >10,000 | - | [1] |
| p38 MAPK | >10,000 | - | [1] |
| PDGFR | >10,000 | - | [1] |
| EGFR | >10,000 | - | [1] |
Table 2: In Vitro Efficacy of SU-9516 in Human Colon Carcinoma Cell Lines
| Cell Line | Assay | Concentration (µM) | Time Point (hours) | Observed Effect | Reference |
| RKO | Apoptosis (sub-G0/G1) | 5 | 24 | 20.7-fold increase in apoptosis | [1] |
| RKO | Apoptosis (sub-G0/G1) | 5 | 48 | 15.1-fold increase in apoptosis | [1] |
| RKO | Apoptosis (sub-G0/G1) | 5 | 72 | 14.6-fold increase in apoptosis | [1] |
| SW480 | Apoptosis (sub-G0/G1) | 5 | 24 | 2.9-fold increase in apoptosis | [1] |
| SW480 | Apoptosis (sub-G0/G1) | 5 | 72 | 72.6-fold increase in apoptosis | [1] |
| RKO | Caspase-3 Activation | 5 | 24 | 26% of cells with active caspase-3 | [1] |
| RKO | Caspase-3 Activation | 10 | 48 | 52% of cells with active caspase-3 | [1] |
| SW480 | Caspase-3 Activation | 5 | 24 | 9% of cells with active caspase-3 | [1] |
| SW480 | Caspase-3 Activation | 10 | 72 | 26% of cells with active caspase-3 | [1] |
| RKO | Rb Phosphorylation | 5 | 24-72 | 4-52% decrease in CDK2-specific phosphorylation | [1] |
| SW480 | Rb Phosphorylation | 5 | 24-72 | 27-64% decrease in CDK2-specific phosphorylation | [1] |
| HT-29 | E2F-pRb Dissociation | 5 | 24-48 | Prevention of dissociation | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
CDK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of SU-9516 against specific cyclin-dependent kinases.
Materials:
-
Recombinant human CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1
-
Histone H1 (for CDK1 and CDK2) or GST-Rb (for CDK4) as substrate
-
SU-9516
-
ATP, [γ-³³P]ATP
-
Assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SU-9516 in DMSO.
-
In a 96-well plate, combine the kinase, substrate, and SU-9516 (or DMSO vehicle control) in the assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each SU-9516 concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (Sulforhodamine B - SRB)
Objective: To assess the effect of SU-9516 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RKO, SW480)
-
Complete cell culture medium
-
SU-9516
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of SU-9516 (and a vehicle control) for the desired duration (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove TCA.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide)
Objective: To quantify the induction of apoptosis by SU-9516.
Materials:
-
Cancer cell lines
-
SU-9516
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with SU-9516 as described for the proliferation assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot for Rb Phosphorylation
Objective: To determine the effect of SU-9516 on the phosphorylation of the retinoblastoma protein.
Materials:
-
Cancer cell lines
-
SU-9516
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811), anti-total Rb, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with SU-9516 for the desired time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
In Vivo Efficacy in Xenograft Models
As of the date of this document, there is limited publicly available data on the in vivo efficacy of SU-9516 in xenograft models. However, a general protocol for assessing the anti-tumor activity of a compound like SU-9516 in a colon cancer xenograft model is provided below as a template.
Objective: To evaluate the in vivo anti-tumor efficacy of SU-9516 in a human colon cancer xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human colon cancer cell line (e.g., HCT116, RKO)
-
SU-9516
-
Vehicle for administration (e.g., DMSO, PEG300)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human colon cancer cells into the flank of the immunodeficient mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer SU-9516 (at various doses) and the vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal or oral) on a predetermined schedule.
-
Measure tumor volume (using calipers) and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Clinical Development
A thorough search of public clinical trial registries and scientific literature did not yield any information on clinical trials involving SU-9516. This suggests that the compound may not have advanced to clinical development or that such information is not in the public domain.
Mandatory Visualizations
Signaling Pathway of SU-9516 Action
Caption: SU-9516 inhibits CDK2, preventing Rb phosphorylation and leading to cell cycle arrest.
Experimental Workflow for In Vitro Evaluation of SU-9516
Caption: Workflow for the in vitro characterization of SU-9516's anti-cancer effects.
Logical Relationship of SU-9516's Cellular Effects
Caption: Logical flow from molecular target inhibition to cellular outcomes with SU-9516.
References
- 1. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose dependent pharmacokinetics, tissue distribution, and anti-tumor efficacy of a humanized monoclonal antibody against DLL4 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SU-9516: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU-9516 is a synthetic organic compound identified as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] As a 3-substituted indolinone, it plays a crucial role in cell cycle regulation by competitively binding to the ATP pocket of CDK2.[2][3] This inhibition leads to a cascade of downstream effects, including the prevention of retinoblastoma protein (pRb) phosphorylation, subsequent cell cycle arrest, and the induction of apoptosis in cancer cells.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to SU-9516, serving as a valuable resource for researchers in oncology and drug development.
Chemical Properties
SU-9516, with the chemical name 3-[1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one, is a small molecule with the following key characteristics:[1]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₁N₃O₂ | [2] |
| Molecular Weight | 241.25 g/mol | [7] |
| CAS Number | 377090-84-1 | [2] |
| Compound Class | Synthetic organic | [8] |
| Purity | ≥ 98% | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. |
Mechanism of Action and Biological Activity
SU-9516 primarily functions as a selective inhibitor of cyclin-dependent kinases (CDKs), with a particular potency for CDK2.[1][9] CDKs are key regulatory enzymes that control the progression of the cell cycle. The inhibitory activity of SU-9516 is competitive with ATP, meaning it vies for the same binding site on the kinase.[3]
Kinase Inhibitory Profile
The inhibitory concentration (IC50) values demonstrate the selectivity of SU-9516 for various cyclin-dependent kinases.
| Target Kinase | IC50 (nM) | Reference |
| CDK2 | 22 | [2][10][11] |
| CDK1 | 40 | [2][10][11] |
| CDK4 | 200 | [2][10][11] |
| PKC | >10,000 | [2][11] |
| p38 | >10,000 | [2][11] |
| PDGFr | 18,000 | [11] |
| EGFR | >100,000 | [11] |
Cellular Effects
The inhibition of CDK2 by SU-9516 triggers several significant downstream cellular events:
-
Inhibition of pRb Phosphorylation: SU-9516 treatment leads to a time-dependent decrease in the phosphorylation of the retinoblastoma protein (pRb).[1][4] In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[5]
-
Cell Cycle Arrest: By blocking the G1/S transition, SU-9516 causes cells to arrest in the G0/G1 or G2/M phases of the cell cycle.[1][4]
-
Induction of Apoptosis: SU-9516 has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[4][6][9] This is mediated by an increase in the activation of caspase-3, a key executioner caspase.[1][4] In some leukemia cell lines, SU-9516 induces apoptosis by downregulating the anti-apoptotic protein Mcl-1.[2][11]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by SU-9516.
Experimental Protocols
The following are detailed methodologies for key experiments involving SU-9516.
CDK Kinase Assay
This protocol measures the inhibitory effect of SU-9516 on CDK activity.
-
Reaction Setup: Kinase assays are conducted in 96-well polypropylene (B1209903) plates. Each reaction well should contain 2 µg of histone H1 (substrate), 10 µM [γ-33P]ATP, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, and 10% glycerol (B35011) in a final volume of 40 µL.[12]
-
Enzyme Addition: The reaction is initiated by adding 20 µL of the respective CDK enzyme (e.g., 6 ng cdk2/well).[10]
-
Incubation: The plate is incubated for 1 hour at room temperature.[10][12]
-
Stopping the Reaction: The reaction is terminated by the addition of 10 µL of 10% phosphoric acid.[10][12]
-
Measurement: 25 µL of the reaction mixture is transferred to a P30 phosphocellulose filter mat. The mat is washed three times with 1.0% phosphoric acid, air-dried, and the radioactivity is quantified using a liquid scintillation counter.[10][12]
Cell Proliferation (SRB) Assay
This assay determines the effect of SU-9516 on cell growth.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[10]
-
Treatment: Add SU-9516 at various concentrations (e.g., 0.05 µM to 50.00 µM) and incubate for 24 hours.[10]
-
Drug Removal and Recovery: Wash the cells twice with PBS and replenish with complete media. The cells are then allowed to recover for a specified period (e.g., 0, 4, or 7 days).[10]
-
Fixation: Fix the cells with 10% trichloroacetic acid for 1 hour.[10]
-
Staining: Wash the fixed cells with distilled water and stain with 0.4% SRB in 1% acetic acid for 30 minutes.[10]
-
Solubilization and Measurement: Wash the stained cells with 1% acetic acid and solubilize the dye with 10 mM Tris (pH 9). The absorbance is measured at 595 nm using a microplate reader.[10]
Apoptosis Assay (Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following SU-9516 treatment.
-
Cell Treatment: Treat cells with the desired concentration of SU-9516 (e.g., 5 µM) for various time points (e.g., 24, 48, 72 hours).[4]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the sub-G0/G1 population, which is indicative of apoptosis.[4][13]
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effects of SU-9516 on a cancer cell line.
Conclusion
SU-9516 is a well-characterized, potent, and selective inhibitor of CDK2 with significant anti-proliferative and pro-apoptotic effects in cancer cells. Its defined mechanism of action and the availability of detailed experimental protocols make it a valuable tool for cancer research and a promising lead compound for the development of novel anti-neoplastic agents. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their investigations into cell cycle regulation and cancer therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (ZE)-SU9516 | SU-9516 | CDK | TargetMol [targetmol.com]
- 8. SU9516 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 13. aacrjournals.org [aacrjournals.org]
The Cyclin-Dependent Kinase 2 Inhibitor SU-9516: A Technical Guide to its Impact on Retinoblastoma Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The retinoblastoma protein (pRb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlling the transition from G1 to S phase. Its function is tightly modulated by phosphorylation, a process driven by cyclin-dependent kinases (CDKs). Dysregulation of the pRb pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. SU-9516, a 3-substituted indolinone, has emerged as a potent and selective inhibitor of CDK2. This technical guide provides an in-depth analysis of SU-9516's effect on pRb phosphorylation, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to SU-9516 and the Retinoblastoma Protein
The retinoblastoma protein functions as a gatekeeper of the cell cycle. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis.[1] The progression of the cell cycle into the S phase is initiated by the sequential phosphorylation of pRb by CDK4/6-cyclin D and subsequently by CDK2-cyclin E and CDK2-cyclin A complexes.[2] This hyperphosphorylation of pRb leads to a conformational change, causing the release of E2F and the activation of S-phase-promoting genes.[1]
SU-9516 is a small molecule inhibitor that selectively targets CDKs, with a particularly high affinity for CDK2.[3][4] By inhibiting CDK2 activity, SU-9516 prevents the hyperphosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state.[3][4] This leads to a G1 and G2-M cell cycle arrest and the induction of apoptosis in cancer cells.[5][6]
Quantitative Data: SU-9516 Inhibition of Cyclin-Dependent Kinases
The inhibitory activity of SU-9516 has been quantified against several key CDKs. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for CDK2.
| Kinase | IC50 (nM) | Reference |
| CDK2 | 22 | [3][4][7] |
| CDK1 | 40 | [3][4][7] |
| CDK4 | 200 | [3][4][7] |
| CDK9 | 900 | [5] |
Table 1: IC50 values of SU-9516 against various cyclin-dependent kinases. Values are compiled from multiple sources.
In cellular assays, treatment of colon carcinoma cells with SU-9516 resulted in a time-dependent decrease in pRb phosphorylation, ranging from 4% to 64%.[3][6]
Signaling Pathway and Mechanism of Action
SU-9516 exerts its effect on pRb phosphorylation by directly inhibiting the kinase activity of CDK2. The following diagram illustrates the canonical pRb signaling pathway and the point of intervention for SU-9516.
Experimental Protocols
In Vitro CDK2 Kinase Assay for pRb Phosphorylation
This protocol outlines a method to determine the inhibitory effect of SU-9516 on the phosphorylation of a pRb substrate by CDK2 in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 5. SU 9516 (CAS 377090-84-1): R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for SU-9516 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-9516 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] By targeting CDK2, SU-9516 effectively induces cell cycle arrest and apoptosis in various cancer cell lines, making it a valuable tool for cancer research and drug development.[1][2][3] These application notes provide detailed protocols for utilizing SU-9516 in cell culture experiments to assess its effects on cell proliferation, apoptosis, and relevant signaling pathways.
Mechanism of Action
SU-9516 primarily functions by competitively binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.[4][5] This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (pRb).[1][3] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition.[6][7] This leads to cell cycle arrest, typically at the G0/G1 or G2/M phase.[1][8] Furthermore, SU-9516 has been shown to induce apoptosis through the activation of caspase-3 and the downregulation of the anti-apoptotic protein Mcl-1.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for SU-9516 from various studies.
Table 1: IC50 Values of SU-9516 for Cyclin-Dependent Kinases
| Kinase | IC50 (nM) |
| CDK2 | 22 |
| CDK1 | 40 |
| CDK4 | 200 |
| CDK9 | 900 |
Data compiled from multiple sources.[3][4][9][10][11][12]
Table 2: Effective Concentrations of SU-9516 in Cell Culture
| Cell Line | Assay | Effective Concentration (µM) | Observed Effect | Reference |
| RKO (colon carcinoma) | Cell Cycle Analysis | 5 | G0/G1 arrest, decreased pRb phosphorylation | [9][12] |
| SW480 (colon carcinoma) | Apoptosis Assay | 5 - 10 | Increased caspase-3 activation | [8][12] |
| HT-29 (colon carcinoma) | E2F Complex Formation | 5 | Enhanced pRb/E2F complex formation | [6][12] |
| Jurkat, U937, HL-60 (leukemia) | Apoptosis Assay | 5 | Mcl-1 downregulation, apoptosis | [4] |
Signaling Pathway Diagram
Caption: Signaling pathway of SU-9516 leading to cell cycle arrest and apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of SU-9516 in cell culture.
Experimental Protocols
Cell Culture and SU-9516 Preparation
a. Cell Line Maintenance (Example: SW480)
-
Growth Medium: ATCC-formulated Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum.
-
Culture Conditions: 37°C in a humidified atmosphere of 100% air (no CO2).[12]
-
Subculturing: When cells reach 80-90% confluency, rinse with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.[12] Add fresh trypsin-EDTA and incubate at 37°C until cells detach. Neutralize with complete growth medium and re-seed at an appropriate dilution.[12]
b. SU-9516 Stock Solution Preparation
-
Solvent: Dissolve SU-9516 in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).[10]
-
Storage: Store the stock solution at -20°C.
-
Working Dilutions: Prepare fresh dilutions of SU-9516 in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay measures cell density by quantifying the total cellular protein content.[3][4][8]
a. Materials:
-
96-well plates
-
SU-9516
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of SU-9516 (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation: Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.[3]
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 1 hour.[3]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid and allow them to air-dry.[3][4]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[4]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
a. Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
b. Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SU-9516 as described previously.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][11][15]
a. Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
b. Protocol:
-
Cell Seeding and Treatment: Treat cells with SU-9516 as described previously.
-
Cell Lysis: After treatment, collect and wash the cells. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[2] Centrifuge at 12,000 rpm for 10-15 minutes at 4°C and collect the supernatant (cell lysate).[11]
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Add reaction buffer (containing DTT) and the DEVD-pNA substrate.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[2][11]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm.[2]
Western Blot Analysis for pRb and E2F
This technique is used to detect changes in the phosphorylation status of pRb and the levels of E2F.[1][7][9]
a. Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pRb, anti-phospho-pRb, anti-E2F)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Protocol:
-
Cell Lysis: After SU-9516 treatment, wash cells with ice-cold PBS and lyse with lysis buffer on ice.[1][9]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.[1] Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9] Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. mpbio.com [mpbio.com]
- 12. SW480 Cell Line - Creative Biogene [creative-biogene.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: Optimal Concentration of SU-9516 for In Vitro Assays
Introduction
SU-9516 is a potent, cell-permeable, 3-substituted indolinone compound that functions as a selective inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK2, with significant activity against CDK1 and lesser activity against CDK4. SU-9516 acts as an ATP-competitive inhibitor for CDK1 and CDK2, binding to the ATP pocket and preventing the phosphorylation of key substrates.[3][4] This inhibition disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Its high selectivity makes it a valuable tool for studying CDK-dependent signaling pathways and as a potential antineoplastic agent.[1][3]
Mechanism of Action
The primary mechanism of SU-9516 involves the inhibition of CDK2. In the cell cycle, CDK2 complexes with cyclin E and cyclin A to phosphorylate the retinoblastoma protein (pRb).[5] Phosphorylation of pRb causes it to release the E2F transcription factor, allowing E2F to activate the transcription of genes required for S-phase entry and DNA replication.[5] By inhibiting CDK2, SU-9516 prevents pRb phosphorylation, which keeps pRb bound to E2F.[3][6] This sequestration of E2F halts the cell cycle, typically at the G1/S transition, and can induce apoptosis through caspase activation and the downregulation of anti-apoptotic proteins like Mcl-1.[1][3]
Quantitative Data Summary
The optimal concentration of SU-9516 is assay-dependent. Biochemical assays measuring direct kinase inhibition require nanomolar concentrations, while cell-based assays typically require low micromolar concentrations to achieve a biological effect.
Table 1: Inhibitory Potency (IC₅₀) in Biochemical Assays
| Target Kinase | IC₅₀ Value | Reference(s) |
| CDK2 | 22 - 30 nM | [6][7] |
| CDK1 | 40 - 200 nM | [6][7] |
| CDK4 | 200 - 1700 nM | [6][7] |
| CDK9 | 900 nM | [6] |
| PKC, p38, EGFR | >10 µM | |
| PDGFR | 18 µM | [8] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line(s) | Assay Type | Effective Concentration | Observed Effect | Reference(s) |
| RKO, SW480 | Apoptosis, Cell Cycle | 5 µM | Decreased pRb phosphorylation, cell cycle arrest. | [1][8] |
| RKO, SW480 | Apoptosis | 5 - 10 µM | Dose-dependent increase in active caspase-3. | [1] |
| HT-29, RKO, SW480 | Protein Interaction | 5 µM | Enhanced pRb/E2F complex formation. | [8][5] |
| RKO, SW480 | Cell Proliferation | 0.05 - 50 µM | Inhibition of cell proliferation. | [7] |
| U937, Jurkat, HL-60 | Apoptosis | Not Specified | Downregulated transcription of Mcl-1. | [3] |
Experimental Protocols
Preparation of SU-9516 Stock Solution
Proper preparation of the inhibitor is critical for reproducible results.
-
Reconstitution: SU-9516 is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.[6] For most in vitro applications, a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile DMSO is recommended.
-
Procedure:
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11] When preparing working solutions, dilute the stock in the appropriate pre-warmed culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol: Cell Proliferation Assay (SRB Assay)
This protocol is adapted from methods used for RKO and SW480 human colon carcinoma cells.[7]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
SU-9516 stock solution
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[7]
-
Prepare serial dilutions of SU-9516 in complete medium. A suggested range is 0.05 µM to 50 µM.[7] Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the medium containing the various SU-9516 concentrations or vehicle.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
To fix the cells, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Wash the plate five times with distilled water and allow it to air dry completely.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.[7]
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of SU-9516 on cell cycle phase distribution.
-
Materials:
-
6-well cell culture plates
-
SU-9516
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentration of SU-9516 (e.g., 5 µM) or vehicle control for 24-72 hours.[1]
-
Harvest cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.[12]
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer. The proportion of cells in the sub-G0/G1 peak is indicative of apoptosis, while accumulations in G1 or G2/M indicate cell cycle arrest.[1]
-
Protocol: In Vitro CDK2 Kinase Assay
This biochemical assay measures the direct inhibitory effect of SU-9516 on CDK2 activity.
-
Materials:
-
Procedure:
-
Prepare reactions in a 96-well plate. Each reaction should contain kinase buffer, Histone H1 (e.g., 2 µg), and the desired concentration of SU-9516.
-
Initiate the reaction by adding the CDK2 enzyme (e.g., final concentration 1.6 nM) and ATP (e.g., 10 µM final concentration, spiked with [γ-³³P]ATP).[9]
-
Incubate for 1 hour at room temperature.[9]
-
Stop the reaction by adding 10% phosphoric acid.[9]
-
Transfer a portion of the reaction mixture onto a P30 phosphocellulose filter mat.
-
Wash the filter mat three times with 1% phosphoric acid to remove unincorporated ATP.[9]
-
Air dry the mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control to determine the IC₅₀ value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 10. (ZE)-SU9516 | SU-9516 | CDK | TargetMol [targetmol.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes: Preparation and Handling of SU-9516 Stock Solution in DMSO
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SU-9516 is a 3-substituted indolinone compound that functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It exhibits high selectivity for CDK2 and CDK1, with a lesser effect on CDK4.[1][4] The primary mechanism of action involves the inhibition of CDK-mediated phosphorylation of the retinoblastoma protein (pRb).[1][5] This action prevents the dissociation of the pRb/E2F transcription factor complex, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequent induction of apoptosis.[5][6] SU-9516 is a valuable tool for studying cell cycle regulation and for the development of novel antineoplastic agents.[7]
These application notes provide a detailed protocol for the preparation, storage, and handling of SU-9516 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.
Quantitative Data Summary
The following table summarizes the key physicochemical and biological properties of SU-9516.
| Property | Value |
| Chemical Name | (Z)-1,3-Dihydro-3-(1H-imidazol-4-ylmethylene)-5-methoxy-2H-indol-2-one |
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol [4] |
| CAS Number | 377090-84-1[1] |
| Purity | ≥98%[1] |
| IC₅₀ Values | CDK2: 22 nM, CDK1: 40 nM, CDK4: 200 nM[4][8] |
| Solubility in DMSO | Varies by source: 27.5 mg/mL (114 mM) to ≥100 mg/mL (415 mM).[9][10] For practical purposes, preparing a 10-50 mM stock is common. |
| Appearance | Crystalline solid/powder |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SU-9516 Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of SU-9516 in DMSO.
Materials and Equipment:
-
SU-9516 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Safety First: Perform all steps in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.
-
Calculate Required Mass:
-
The molecular weight of SU-9516 is 241.25 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 241.25 g/mol x 1000 mg/g = 2.41 mg
-
-
-
Weighing SU-9516: Carefully weigh out 2.41 mg of SU-9516 powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of high-purity DMSO to the tube containing the SU-9516 powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the compound's solubility.[4]
-
Dissolution:
-
Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
-
Storage: The prepared stock solution is now ready for use or storage.
Protocol 2: Storage and Stability
Proper storage is critical to maintain the activity of the SU-9516 inhibitor.
-
Stock Solution:
-
Solid Powder:
-
Store the solid SU-9516 powder at -20°C for up to 3 years .[4]
-
Protocol 3: Example Application - Cell Viability Assay using SU-9516
This protocol provides an example of how to use the SU-9516 stock solution to treat cancer cells and assess cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., RKO or SW480 colon cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[4]
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM SU-9516 stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.05 µM to 50 µM).[4] Remember to include a vehicle control (DMSO) at the same final concentration as the highest SU-9516 dose.
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of SU-9516.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Assessing Viability:
-
After incubation, cell viability can be measured using various methods, such as the Sulforhodamine B (SRB) assay.[4]
-
For an SRB assay, fix the cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the bound dye.[4]
-
Read the absorbance on a microplate reader at 595 nm.[4]
-
The results can be used to determine the IC₅₀ of SU-9516 for the specific cell line.
-
Visualizations
SU-9516 Mechanism of Action in the Cell Cycle
The diagram below illustrates the G1-S phase transition of the cell cycle and highlights the inhibitory action of SU-9516. In a normal cycle, active CDK4/6-Cyclin D and CDK2-Cyclin E complexes phosphorylate the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes required for S-phase entry. SU-9516 blocks this process by inhibiting CDK2 and CDK1.
Caption: SU-9516 inhibits CDK2, preventing pRb phosphorylation and S-phase entry.
Experimental Workflow: From Powder to Cellular Assay
This workflow diagram outlines the key steps from preparing the SU-9516 stock solution to its application in a cell-based experiment.
Caption: Workflow for preparing SU-9516 stock and use in cell-based assays.
References
- 1. stemcell.com [stemcell.com]
- 2. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 9. (ZE)-SU9516 | SU-9516 | CDK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SU-9516 Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-9516 is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, making it a valuable tool in cancer research and drug development. Understanding its solubility and stability in aqueous solutions is critical for the design and interpretation of in vitro and in vivo experiments, as well as for formulation development. This document provides a summary of available data on the solubility and stability of SU-9516 and detailed protocols for their determination in aqueous solutions.
Physicochemical Properties of SU-9516
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Molecular Weight | 241.25 g/mol |
| Appearance | Orange to reddish-brown solid |
| CAS Number | 377090-84-1 |
Solubility of SU-9516
The solubility of SU-9516 is a critical factor for its biological activity and formulation. While it exhibits good solubility in some organic solvents, its aqueous solubility is limited.
Solubility in Organic Solvents and Co-solvent Systems
Quantitative data from various suppliers is summarized below. It is important to note that these values can vary slightly between batches and suppliers. Sonication is often recommended to aid dissolution.
| Solvent / Co-solvent System | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | ≥ 100 | ≥ 414.51 |
| Ethanol | 4.8 - 12 | 19.9 - 49.74 |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 | 10.36 |
Aqueous Solubility
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials
-
SU-9516 powder
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate (B86180) buffer pH 5.0, glycine-HCl buffer pH 3.0)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.22 µm)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of SU-9516 powder to a series of vials, each containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with the corresponding buffer to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of SU-9516 in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry (at the λmax of SU-9516) or a stability-indicating HPLC method.
-
Prepare a standard curve of SU-9516 in the same buffer to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of SU-9516 in the specific aqueous buffer by multiplying the measured concentration by the dilution factor.
-
Express the solubility in mg/mL or mM.
-
Application Notes and Protocols for Western Blot Analysis of Retinoblastoma Protein (pRb) Phosphorylation Following SU-9516 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S phase transition of the cell cycle. Its activity is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes necessary for DNA replication and cell cycle progression. Hyperphosphorylation of pRb by CDKs leads to the release of E2F, thereby promoting cell cycle advancement. Dysregulation of the pRb pathway is a hallmark of many cancers.
SU-9516 is a potent small molecule inhibitor of cyclin-dependent kinases, with high selectivity for CDK2, and also showing inhibitory effects on CDK1 and CDK4.[1] By inhibiting these kinases, SU-9516 is expected to decrease the phosphorylation of pRb, leading to cell cycle arrest and apoptosis in cancer cells.[1] Western blotting is an indispensable technique to elucidate the mechanism of action of compounds like SU-9516 by directly assessing the phosphorylation status of pRb.
These application notes provide a detailed protocol for the treatment of cancer cell lines with SU-9516 and the subsequent analysis of total and phosphorylated pRb levels by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
References
Application Notes and Protocols for SU-9516 in a Purified CDK2 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-9516 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] The aberrant activity of CDK2 is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2][3] SU-9516, a 3-substituted indolinone, has been shown to selectively inhibit CDK2 activity by competing with ATP for binding to the kinase.[4][5] This document provides detailed protocols and application notes for utilizing SU-9516 in an in vitro kinase assay with purified CDK2, enabling researchers to accurately determine its inhibitory potency and characterize its mechanism of action.
Mechanism of Action
SU-9516 acts as an ATP-competitive inhibitor of CDK2.[5] It binds to the ATP-binding pocket of the CDK2 enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4][5] This inhibition of CDK2 activity leads to the decreased phosphorylation of its downstream targets, such as the retinoblastoma protein (pRb), which in turn prevents the release of the E2F transcription factor.[6][7][8] The sequestration of E2F halts the transcription of genes required for S-phase entry, leading to cell cycle arrest and, in many cases, apoptosis.[6][7][8]
Data Presentation
The inhibitory activity of SU-9516 against CDK2 and other related kinases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Kinase | IC50 (nM) |
| CDK2 | 22[9][10][11] |
| CDK1 | 40[9][10][11] |
| CDK4 | 200[9][10][11] |
| PKC | >10,000 |
| p38 | >10,000 |
| PDGFr | 18,000 |
| EGFR | >100,000 |
Experimental Protocols
This section outlines a detailed protocol for a standard in vitro kinase assay to determine the IC50 of SU-9516 against purified CDK2/Cyclin A2 or CDK2/Cyclin E. This protocol is adaptable for various detection methods, including radiometric and luminescence-based assays.
Materials and Reagents
-
Purified recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E enzyme
-
SU-9516 (soluble in DMSO)[12]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate:
-
ATP solution (10 mM stock)
-
For Radiometric Assay:
-
[γ-³³P]ATP
-
P81 phosphocellulose paper[10]
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
-
-
For Luminescence-Based Assay (e.g., Kinase-Glo®):
-
DMSO (for inhibitor dilution)
-
Nuclease-free water
Experimental Workflow Diagram
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. CDK2/CyclinA2 Kinase Enzyme System [worldwide.promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for SU-9516 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-9516 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway is a common feature in many cancers, making it a compelling target for therapeutic intervention. SU-9516 exerts its effects by competitively binding to the ATP pocket of CDK2, leading to the inhibition of retinoblastoma protein (Rb) phosphorylation, cell cycle arrest at the G1/S transition, and subsequent apoptosis in cancer cells.[2][3] These application notes provide detailed protocols for the administration of SU-9516 in in vivo mouse models for preclinical efficacy and pharmacodynamic studies.
Disclaimer: Publicly available in vivo efficacy and toxicity data for SU-9516 is limited. The following protocols and data tables are based on established methodologies for other CDK2 inhibitors, such as Dinaciclib (B612106) and SNS-032, and should be adapted and optimized for specific experimental needs.
Mechanism of Action: SU-9516 Signaling Pathway
SU-9516 primarily targets the CDK2/Cyclin E and CDK2/Cyclin A complexes. Inhibition of these complexes prevents the hyperphosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry and DNA replication. This leads to cell cycle arrest and, subsequently, can induce apoptosis.[1][4]
Data Presentation
The following tables summarize representative quantitative data for CDK2 inhibitors in mouse models to serve as a reference for study design.
Table 1: Representative In Vivo Dosing and Efficacy of CDK2 Inhibitors
| Compound | Animal Model | Cancer Type | Dosage and Schedule | Key Outcomes |
| Dinaciclib | NGP xenograft mice | Neuroblastoma | 20 mg/kg, daily, IP | Significant tumor regression.[5] |
| Dinaciclib | Orthotopic SH-SY5Y xenograft mice | Neuroblastoma | 20 mg/kg, daily, IP | Significant tumor regression.[5] |
| SNS-032 | MDA-MB-435 xenograft mice | Breast Cancer | Not specified | Suppression of tumor growth.[6] |
| SNS-032 | p16-null Min mice with colitis | Intestinal Tumors | Not specified, IP | Reduced colon tumor burden to 36% of control.[7] |
| SNS-032 | Ink4/Arf-null Min mice | Intestinal Tumors | Not specified, IP | Reduced intestinal tumor number to 25% of control.[7] |
Table 2: Representative Vehicle Formulations for In Vivo Administration of CDK2 Inhibitors
| Vehicle Component | Concentration | Notes |
| DMSO | 5-10% | Initial solvent for the compound. |
| PEG300 / PEG400 | 30-40% | Solubilizing agent. |
| Tween 80 / Polysorbate 80 | 5-20% | Surfactant to improve solubility and stability. |
| Saline (0.9% NaCl) or Water | 45-55% | Diluent to final volume. |
| Methylcellulose | 0.5% | Suspending agent for oral gavage.[8] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of SU-9516 in mouse models.
Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of SU-9516 in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Line
-
Species: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old.
-
Cell Line: A human cancer cell line with known sensitivity to CDK2 inhibition (e.g., HCT116 colon cancer, OVCAR3 ovarian cancer).
-
Cell Culture: Culture cells in the recommended medium and conditions until they reach 70-80% confluency.
2. Tumor Implantation
-
Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel®.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor mice for tumor formation.
3. Study Initiation and Randomization
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.
4. SU-9516 Formulation and Administration
-
Vehicle Preparation (Representative Example):
-
Dissolve the required amount of SU-9516 in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix.
-
Add saline to the final desired volume and vortex to create a clear solution. Prepare fresh daily.
-
-
Dosage: Based on data from other CDK2 inhibitors, a starting dose range of 10-50 mg/kg can be considered for dose-finding studies.
-
Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies.
-
Dosing Schedule: A once-daily (QD) or twice-daily (BID) schedule for 21-28 days is a typical starting point.
5. Monitoring and Endpoints
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³) or if significant toxicity is observed.
-
Primary endpoints include tumor growth inhibition (TGI) and tumor regression.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol is designed to assess the on-target effects of SU-9516 in tumor tissue.
1. Animal Model and Treatment
-
Establish tumor-bearing mice as described in Protocol 1.
-
Treat a cohort of mice with SU-9516 or vehicle at the determined efficacious dose.
2. Tissue Collection
-
At specified time points after the final dose (e.g., 2, 6, 24 hours), euthanize the mice.
-
Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.
3. Biomarker Analysis
-
Western Blot: Prepare protein lysates from frozen tumor samples to measure the phosphorylation status of CDK2 substrates, such as Rb (at Ser807/811), and levels of downstream effectors like Mcl-1. A decrease in pRb levels indicates target engagement.[5]
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of biomarkers such as Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multiple CDK inhibitor dinaciclib suppresses neuroblastoma growth via inhibiting CDK2 and CDK9 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Chemoprevention of mouse intestinal tumorigenesis by the cyclin-dependent kinase inhibitor SNS-032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by SU-9516
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU-9516 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] By targeting CDK2, SU-9516 can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and promote apoptosis in various cancer cell lines.[1][2] This application note provides a detailed protocol for the analysis of SU-9516-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: SU-9516 exerts its effects by competitively binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. This prevents the phosphorylation of key substrates required for cell cycle progression, such as the retinoblastoma protein (pRb).[3] Inhibition of pRb phosphorylation leads to the sequestration of E2F transcription factors, preventing the expression of genes necessary for S-phase entry and resulting in cell cycle arrest.[3] SU-9516 also demonstrates inhibitory activity against CDK1 and CDK4, albeit to a lesser extent.[3]
Data Presentation
The following tables summarize the quantitative effects of SU-9516 on the cell cycle distribution of colon carcinoma cell lines.
Table 1: Effect of SU-9516 on the Cell Cycle Distribution of RKO Colon Carcinoma Cells
| Treatment | Time (hours) | % Change in G0/G1 Population |
| 5 µM SU-9516 | 48 | -27.6%[4] |
Note: A complete cell cycle phase (G1, S, G2/M) percentage breakdown was not explicitly available in the cited literature. The data reflects the reported decrease in the G0/G1 population.
Table 2: Apoptotic Effects of SU-9516 on Colon Carcinoma Cells
| Cell Line | Treatment | Time (hours) | Fold Increase in Apoptosis (Sub-G0/G1) |
| RKO | 5 µM SU-9516 | 24 | 20.7[4] |
| RKO | 5 µM SU-9516 | 48 | 15.1[4] |
| RKO | 5 µM SU-9516 | 72 | 14.6[4] |
Signaling Pathway of SU-9516 Induced Cell Cycle Arrest
References
- 1. researchgate.net [researchgate.net]
- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Measuring Caspase-3 Activation Induced by SU-9516 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Caspases, a family of cysteine proteases, are central executioners of apoptosis. Among them, Caspase-3 is a key effector caspase responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1][2] The activation of Caspase-3 from its inactive zymogen is a critical event in the apoptotic cascade and serves as a reliable biomarker for evaluating the apoptotic potential of novel therapeutic agents.[3]
SU-9516 is a 3-substituted indolinone compound that has been identified as a selective inhibitor of cyclin-dependent kinase 2 (CDK2).[4][5][6][7] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][7] Specifically, SU-9516 has been shown to induce apoptosis in various cancer cell lines, which is accompanied by a significant increase in Caspase-3 activation.[4][5][6][8] This application note provides a detailed protocol for a colorimetric assay to quantify Caspase-3 activity in cancer cells treated with SU-9516 and presents data on its effects.
Signaling Pathway of SU-9516 Induced Apoptosis
SU-9516 exerts its pro-apoptotic effects by targeting the cell cycle machinery. As a selective CDK2 inhibitor, SU-9516 prevents the phosphorylation of the retinoblastoma protein (pRb).[4][5][6] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest.[9] This cell cycle disruption can subsequently trigger the intrinsic apoptotic pathway, culminating in the activation of effector caspases like Caspase-3.
Experimental Data
The following table summarizes the dose- and time-dependent increase in active Caspase-3 levels in colon carcinoma cell lines following treatment with SU-9516, as determined by flow cytometry.[4]
| Cell Line | SU-9516 Concentration (µM) | Treatment Time (hours) | % Increase in Active Caspase-3 (over control) |
| RKO | 5 | 24 | 26% |
| RKO | 5 | 48 | 52% |
| SW480 | 10 | 24 | 9% |
| SW480 | 10 | 72 | 26% |
Experimental Protocol: Colorimetric Caspase-3 Activation Assay
This protocol is designed for a 96-well plate format and is based on the colorimetric detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate DEVD-pNA by active Caspase-3.[10][11]
Materials
-
Cancer cell line (e.g., RKO or SW480 human colon carcinoma cells)
-
SU-9516 (MedchemExpress, HY-18629 or similar)[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Caspase-3 Colorimetric Assay Kit (e.g., Sigma-Aldrich, CASP3C; Abcam, ab39401; or similar)[13][14] containing:
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DEVD-pNA substrate (4 mM)
-
Dithiothreitol (DTT)
-
Caspase-3 Inhibitor (Ac-DEVD-CHO) (for negative control)
-
-
Microplate reader capable of measuring absorbance at 405 nm
-
Protein Assay Kit (e.g., BCA or Bradford)
Experimental Workflow
Step-by-Step Procedure
1. Cell Seeding and Treatment
a. Seed 1-2 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium. b. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2. c. Prepare stock solutions of SU-9516 in DMSO. Dilute the stock solution in complete medium to the desired final concentrations (e.g., 5 µM and 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest SU-9516 treatment. d. Remove the medium from the wells and add 100 µL of the medium containing SU-9516 or vehicle control. e. Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
2. Cell Lysate Preparation
a. After incubation, centrifuge the plate at 600 x g for 5 minutes at 4°C.[13] b. Carefully aspirate the supernatant. c. Wash the cells by adding 100 µL of ice-cold PBS to each well and centrifuging again. Aspirate the PBS. d. Add 50 µL of ice-cold Cell Lysis Buffer to each well. e. Incubate the plate on ice for 15-20 minutes.[13] f. Centrifuge the plate at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet cell debris.[13] g. Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate or microcentrifuge tubes.
3. Protein Concentration Determination
a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford). b. Normalize the protein concentration of all samples by diluting with Cell Lysis Buffer to ensure equal amounts of protein are used in the Caspase-3 assay (e.g., 50-200 µg of protein per well).[14]
4. Caspase-3 Activity Assay
a. Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[14] b. In a new 96-well plate, add 50 µL of the normalized cell lysate to each well. c. Include the following controls:
- Negative Control: Cell lysate from untreated cells.
- Inhibitor Control: Cell lysate from SU-9516-treated cells pre-incubated with Caspase-3 inhibitor (Ac-DEVD-CHO) for 10-15 minutes before adding the substrate.[13]
- Blank: 50 µL of Cell Lysis Buffer without cell lysate. d. Add 50 µL of 2X Reaction Buffer (containing DTT) to each well. e. Add 5 µL of the 4 mM DEVD-pNA substrate to each well to start the reaction. The final concentration of the substrate will be 200 µM.[14] f. Mix gently by tapping the plate. g. Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
5. Data Measurement and Analysis
a. Measure the absorbance at 405 nm using a microplate reader. b. Subtract the absorbance value of the blank from all other readings. c. The fold-increase in Caspase-3 activity can be determined by comparing the absorbance of the SU-9516-treated samples to the untreated control.
Troubleshooting
-
Low signal: Increase the incubation time with the substrate (can be incubated overnight at 37°C), or increase the amount of protein lysate per well.[13]
-
High background: Ensure complete removal of medium and PBS during washing steps. The inhibitor control should show significantly lower activity than the treated sample.
-
Inconsistent results: Ensure accurate pipetting and consistent timing for all steps. Use a multichannel pipette for adding reagents to minimize variability.[15]
Conclusion
The protocol described in this application note provides a reliable and quantitative method for assessing the pro-apoptotic activity of SU-9516 by measuring the activation of Caspase-3. This assay is a valuable tool for researchers in drug discovery and development to characterize the mechanism of action of potential anti-cancer compounds and to screen for agents that induce apoptosis. The provided data and signaling pathway information offer a comprehensive overview of the effects of SU-9516 on this critical apoptotic marker.
References
- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. Apoptosis Assays [sigmaaldrich.com]
- 3. Effect of Chemotherapeutic Drugs on Caspase-3 Activity, as a Key Biomarker for Apoptosis in Ovarian Tumor Cell Cultured as Monolayer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mpbio.com [mpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
SU-9516 Powder: A Guide to Long-Term Storage, Handling, and Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides comprehensive application notes and detailed protocols for the long-term storage, safe handling, and experimental application of SU-9516 powder, a potent cyclin-dependent kinase (CDK) inhibitor. SU-9516 is a valuable tool in cancer research, known to selectively inhibit CDK2, CDK1, and to a lesser extent, CDK4, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Proper management of this compound is crucial to ensure its stability, efficacy, and the safety of laboratory personnel.
Introduction to SU-9516
SU-9516, with the chemical formula C₁₃H₁₁N₃O₂, is a 3-substituted indolinone that functions as an ATP-competitive inhibitor of CDKs.[1][3][4] Its primary targets are CDK2 and CDK1, with reported IC₅₀ values of approximately 22 nM and 40 nM, respectively.[1][5][6] It also shows activity against CDK4, but with a lower potency (IC₅₀ ≈ 200 nM).[1][5][6] The compound's selectivity is high, with minimal to no inhibitory effects on other kinases such as PKC, p38 MAPK, PDGFR, and EGFR at concentrations exceeding 10 µM.[1][6][7]
The mechanism of action involves the inhibition of pRb phosphorylation, which leads to the formation of enhanced pRB/E2F complexes, ultimately inducing G1 and G2-M cell cycle arrest.[3] SU-9516 has been demonstrated to have antiproliferative, cytostatic, and pro-apoptotic effects in vitro.[3]
Long-Term Storage and Stability
Proper storage of SU-9516 is critical to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions for both the powdered form and prepared solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 3 years[5][8][9] | Store in a tightly sealed container. |
| +4°C | Not specified | Suitable for short-term storage.[3] | |
| In Solvent (DMSO) | -80°C | ≥ 1 year[5][8][9] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 2 months[10] | Following reconstitution, aliquot and freeze. Stock solutions are stable for up to 6 months at -20°C.[7] |
Handling and Preparation of Solutions
3.1. Safety Precautions:
While specific toxicity data is limited, it is prudent to handle SU-9516 with care. One source notes a potential for carcinogenicity or teratogenicity.[7] Standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Dispose of waste according to institutional and local regulations for chemical waste.
3.2. Solubility:
SU-9516 is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) but is insoluble in water.[5][8] The solubility in various solvents is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[6] | 414.51 mM[6] | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[5] Sonication may be required.[8][9] |
| 55 mg/mL[8] | 227.98 mM[8] | ||
| 48 mg/mL[5] | 198.96 mM[5] | ||
| 27.5 mg/mL[9] | 113.99 mM[9] | ||
| 25 mg/mL[10] | |||
| 10 mg/mL[7] | |||
| Ethanol | 20 mM[3] | ||
| 12 mg/mL[5] | |||
| 4.8 mg/mL[8] | 19.9 mM[8] | Sonication may be required.[8] | |
| Water | Insoluble[5][8] |
3.3. Preparation of Stock Solutions:
For most in vitro applications, a high-concentration stock solution is prepared in DMSO.
Protocol: Preparation of a 100 mM DMSO Stock Solution
-
Materials: SU-9516 powder (MW: 241.25 g/mol )[3], anhydrous DMSO.
-
Procedure: a. Aseptically weigh the desired amount of SU-9516 powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock, dissolve 24.13 mg of SU-9516 in 1 mL of DMSO. c. Vortex or sonicate gently until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C as recommended in the storage table.
Experimental Protocols
4.1. In Vitro CDK Kinase Assay:
This protocol is adapted from procedures used to determine the inhibitory activity of SU-9516 on CDK enzymes.[5]
Protocol: CDK2 Kinase Inhibition Assay
-
Materials:
-
Recombinant active CDK2/Cyclin A enzyme.
-
Histone H1 as a substrate.
-
SU-9516 stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 10% glycerol).[5]
-
[γ-³³P]ATP.
-
10% Phosphoric acid.
-
P30 phosphocellulose filter mat.
-
Scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of SU-9516 in the kinase assay buffer. b. In a 96-well plate, add 2 µg of histone H1.[5] c. Add the diluted SU-9516 to the wells. d. Initiate the reaction by adding 20 µL of the CDK2/Cyclin A enzyme solution (final concentration of approximately 1.6 nM).[5] e. Add ATP to a final concentration of 10 µM, including [γ-³³P]ATP (1.0 µCi per well).[5] f. Incubate the reaction at room temperature for 1 hour.[5] g. Stop the reaction by adding 10 µL of 10% phosphoric acid.[5] h. Transfer 25 µL of the reaction mixture onto a P30 phosphocellulose filter mat.[5] i. Wash the filter mat three times with 1.0% phosphoric acid.[5] j. Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter. k. Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value.
4.2. Cell-Based Proliferation Assay:
This protocol outlines a method to assess the antiproliferative effects of SU-9516 on cancer cell lines.[5]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Materials:
-
Human colon carcinoma cells (e.g., RKO or SW480).
-
Complete cell culture medium.
-
SU-9516 stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
10% Trichloroacetic acid (TCA).
-
0.4% Sulforhodamine B (SRB) in 1% acetic acid.
-
10 mM Tris base solution (pH 9).
-
Microplate reader.
-
-
Procedure: a. Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[5] b. Treat the cells with various concentrations of SU-9516 (e.g., 0.05 µM to 50 µM) for 24 hours.[5] c. After the incubation period, wash the cells twice with PBS and replenish with fresh complete media.[5] d. Fix the cells at desired time points (e.g., 0, 4, and 7 days post-drug removal) by adding cold 10% TCA and incubating for 1 hour at 4°C.[5] e. Wash the plates five times with water and allow them to air dry. f. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[5] g. Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. h. Solubilize the bound dye with 10 mM Tris base solution.[5] i. Read the absorbance at 595 nm using a microplate reader.[5] j. Analyze the data to determine the effect of SU-9516 on cell proliferation.
Visualizations
Signaling Pathway of SU-9516
Caption: SU-9516 inhibits CDK1/2, preventing pRb phosphorylation and promoting cell cycle arrest and apoptosis.
Experimental Workflow for SU-9516 In Vitro Studies
Caption: A generalized workflow for preparing and testing SU-9516 in common in vitro assays.
Logical Decision Tree for SU-9516 Storage
Caption: A decision-making guide for the appropriate storage of SU-9516 based on its form and intended duration.
References
- 1. stemcell.com [stemcell.com]
- 2. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU 9516 (CAS 377090-84-1): R&D Systems [rndsystems.com]
- 4. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SU9516 [sigmaaldrich.com]
- 8. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 9. (ZE)-SU9516 | SU-9516 | CDK | TargetMol [targetmol.com]
- 10. astorscientific.us [astorscientific.us]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SU-9516 Insolubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the insolubility of SU-9516 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is SU-9516 and what is its mechanism of action?
SU-9516 is a 3-substituted indolinone compound that acts as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK2, with a lesser effect on CDK1 and CDK4.[1][3][4] By inhibiting these kinases, SU-9516 prevents the phosphorylation of key substrate proteins, such as the retinoblastoma protein (pRb), which leads to cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis.[1][5][6][7]
Q2: What are the recommended solvents for dissolving SU-9516?
SU-9516 is sparingly soluble in aqueous solutions but has good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of SU-9516.[3][4][8][9][10] It is also soluble in ethanol (B145695) to some extent.[8][10]
Q3: My SU-9516 is precipitating when I add it to my cell culture medium. What is causing this?
Precipitation of SU-9516 in cell culture media is a common issue stemming from its low aqueous solubility.[11] When a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the concentration of SU-9516 may exceed its solubility limit in the final mixture, causing it to "crash out" of solution.[11][12][13] Other factors that can contribute to this include the pH and composition of the medium, the presence of salts, and interactions with other media components.[11]
Q4: How can I prevent SU-9516 from precipitating in my cell culture experiments?
Here are several strategies to prevent precipitation:
-
Optimize DMSO Concentration: While DMSO aids in solubility, its final concentration in the cell culture medium should be kept low (typically ≤ 0.1% to 0.5%) as it can be toxic to cells.[11][12]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, perform intermediate dilutions in your cell culture medium.[12]
-
Sonication: After diluting the SU-9516 stock solution into the medium, sonicating the solution can help to dissolve any precipitate.[10][14]
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the SU-9516 stock solution can sometimes improve solubility. However, avoid overheating, as this can degrade both the compound and media components.
-
Use of Pluronic F-68: For some hydrophobic compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help to maintain solubility.
Q5: What is the maximum concentration of SU-9516 I can use in my cell culture experiments?
The maximum achievable concentration of SU-9516 in cell culture medium without precipitation will depend on the specific type of medium used, the serum concentration, and the final DMSO concentration. It is recommended to perform a solubility test in your specific experimental conditions to determine the practical working concentration range.
Quantitative Data Summary
The following table summarizes the reported solubility of SU-9516 in various solvents.
| Solvent | Concentration | Source |
| DMSO | ≥ 100 mg/mL (414.51 mM) | [3] |
| DMSO | 55 mg/mL (227.98 mM) | [10] |
| DMSO | 48 mg/mL (198.96 mM) | [4] |
| DMSO | 25 mg/mL | [9] |
| DMSO | Soluble to 100 mM | [8] |
| Ethanol | 12 mg/mL | [4] |
| Ethanol | 4.8 mg/mL (19.9 mM) | [10] |
| Ethanol | Soluble to 20 mM | [8] |
| Water | Insoluble | [4][10] |
Experimental Protocols
Protocol for Testing SU-9516 Solubility in Cell Culture Medium
This protocol outlines a method to determine the empirical solubility limit of SU-9516 in your specific cell culture medium.
Materials:
-
SU-9516 powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare a 50 mM stock solution of SU-9516 in anhydrous DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming (up to 37°C) may be applied if necessary.
-
-
Prepare Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes.
-
Add your cell culture medium (with or without serum, as per your experimental design) to each tube.
-
Perform serial dilutions of the SU-9516 stock solution into the medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains constant and non-toxic (e.g., 0.1%).
-
-
Incubation and Observation:
-
Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness or visible particles).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope.
-
-
Determine the Solubility Limit:
-
The highest concentration at which no precipitate is observed is the empirical solubility limit of SU-9516 in your specific cell culture medium under the tested conditions.
-
Visualizations
Signaling Pathway
Caption: The inhibitory effect of SU-9516 on the CDK2 signaling pathway.
Experimental Workflow
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. astorscientific.us [astorscientific.us]
- 10. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. file.selleckchem.com [file.selleckchem.com]
How to minimize SU-9516 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of SU-9516 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is SU-9516 and what is its primary mechanism of action?
SU-9516 is a 3-substituted indolinone compound that functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Its primary targets are CDK2 and CDK1.[1] By binding to the ATP pocket of these kinases, SU-9516 prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[1][3] This inhibition leads to the sequestration of E2F transcription factors by pRb, preventing the expression of genes required for S-phase entry and resulting in cell cycle arrest and, subsequently, apoptosis.[3][4][5]
Q2: What are the known on- and off-targets of SU-9516?
SU-9516 shows the highest potency for CDK2, followed by CDK1.[6] It demonstrates significantly less activity towards CDK4 and CDK9.[6] While it is considered highly selective against some kinases like PKC, p38 MAPK, PDGFR, and EGFR (with IC50 values >10 µM), it is crucial to acknowledge that "selectivity" is relative.[1] Later analysis has also shown a similar level of potency for CDK5/p25 as for CDK2.[7] A comprehensive kinome-wide scan is the most robust method for identifying potential off-targets in a specific experimental context.[8]
Q3: At what concentration should I use SU-9516 to maximize on-target effects?
The optimal concentration depends on the cell type and experimental goal. It is recommended to perform a dose-response curve (e.g., from 10 nM to 10 µM) in your specific cell line. The goal is to use the lowest concentration that elicits the desired on-target phenotype (e.g., decreased pRb phosphorylation) without engaging less potent off-targets. For example, in RKO and SW480 colon carcinoma cells, effects on pRb phosphorylation and apoptosis were observed in the 1-10 µM range.[3][6]
Q4: How can I experimentally validate that the observed phenotype is due to on-target SU-9516 activity?
A multi-pronged approach is essential for robust validation.[9] Key strategies include:
-
Biochemical Profiling: Screen SU-9516 against a broad panel of kinases to empirically identify off-targets.[8][10]
-
Cellular Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that SU-9516 directly binds to CDK2 in intact cells.[9]
-
Orthogonal Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down CDK2. The resulting phenotype should mimic the effects of SU-9516 treatment. A mismatch suggests off-target effects are contributing to the inhibitor's phenotype.[11]
-
Rescue Experiments: In a CDK2 knockdown or knockout background, the effect of SU-9516 should be diminished. Conversely, re-expressing a wild-type CDK2 should restore sensitivity, while expressing a drug-resistant CDK2 mutant should fail to do so, providing strong evidence of on-target activity.[11]
Troubleshooting Guide
Issue 1: I am observing a phenotype (e.g., cell death) at a concentration much lower than the reported IC50 for CDK2.
-
Possible Cause: This could indicate a potent off-target effect in your specific cell model or that your cells are unusually sensitive to CDK2 inhibition.
-
Troubleshooting Steps:
-
Confirm Target Inhibition: Perform a western blot to check the phosphorylation status of pRb (a direct downstream substrate of CDK2) at the effective concentration. If pRb phosphorylation is not inhibited, an off-target is likely responsible.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with another potent CDK2 inhibitor that has a different chemical structure (e.g., Roscovitine). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a Kinome Scan: Submit SU-9516 for a commercial kinome profiling service to identify other kinases that are potently inhibited at your effective concentration.[8]
-
Issue 2: The phenotype I observe does not match the known function of CDK2.
-
Possible Cause: SU-9516 may be hitting an unexpected off-target that is dominant in your experimental system. For example, SU-9516 has been shown to down-regulate the anti-apoptotic protein Mcl-1 transcriptionally, an effect that could be independent of its canonical cell cycle inhibition.[1]
-
Troubleshooting Steps:
-
Orthogonal Validation: This is a critical step. Use siRNA or CRISPR to specifically knock down CDK2. If the phenotype of genetic knockdown does not match the phenotype of SU-9516 treatment, your observed effect is likely off-target.[11]
-
Rescue Experiment: Perform a rescue experiment by re-introducing a drug-resistant CDK2 mutant into CDK2-depleted cells. If this does not reverse the phenotype caused by SU-9516, the effect is not mediated by CDK2.
-
Issue 3: My results with SU-9516 are inconsistent between experiments.
-
Possible Cause: Inconsistent results can stem from issues with compound stability, solubility, or experimental variability.
-
Troubleshooting Steps:
-
Compound Handling: SU-9516 is soluble in DMSO and ethanol. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Cell State: Ensure cells are at a consistent confluency and passage number for all experiments, as cell cycle state can dramatically impact sensitivity to CDK inhibitors.
-
Confirm with Controls: Always include a positive control (e.g., a known stimulus for cell cycle progression) and a negative control (DMSO vehicle) to ensure your assay is performing as expected.
-
Quantitative Data: Kinase Inhibition Profile
The following table summarizes the reported potency of SU-9516 against its primary CDK targets. Using concentrations that selectively inhibit CDK2 over CDK4 is a key strategy to minimize off-target effects related to CDK4 inhibition.
| Target Kinase | Parameter | Value (nM) | Notes |
| CDK2 | IC50 | 22 | Most potent target.[1][6] |
| CDK1 | IC50 | 40 | ~2-fold less potent than CDK2.[1][6] |
| CDK4 | IC50 | 200 | ~9-fold less potent than CDK2.[1][6] |
| CDK9 | IC50 | 900 | ~40-fold less potent than CDK2. |
| CDK2/cyclin A | Ki | 31 | ATP-competitive inhibition.[2][12][13] |
| CDK4/cyclin D1 | - | - | Exhibits non-competitive inhibition with respect to ATP.[2] |
Key Experimental Protocols
Protocol 1: Western Blot for pRb Phosphorylation
This protocol verifies the on-target activity of SU-9516 by measuring the phosphorylation of Retinoblastoma protein (pRb), a direct downstream substrate of CDK2.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of SU-9516 (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-pRb (e.g., Ser807/811) and total pRb. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Analysis: Quantify the band intensities. A successful on-target effect is indicated by a dose-dependent decrease in the ratio of phospho-pRb to total pRb.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.[9] The principle is that a ligand (SU-9516) binding to its target protein (CDK2) stabilizes the protein, increasing its melting temperature.[14]
-
Cell Treatment: Treat intact cells in suspension or adherent plates with the desired concentration of SU-9516 or vehicle (DMSO) for a set time (e.g., 1 hour).
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble CDK2 remaining at each temperature point by Western blot.
-
Interpretation: In the vehicle-treated samples, the amount of soluble CDK2 will decrease as the temperature increases. In the SU-9516-treated samples, the CDK2 protein should be more stable, resulting in a shift of the melting curve to higher temperatures. This shift confirms direct binding.
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. SU9516 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SU-9516 Treatment for Maximal Apoptosis
Welcome to the technical support center for SU-9516. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of SU-9516 treatment time to achieve maximum apoptosis in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SU-9516?
A1: SU-9516 is a 3-substituted indolinone compound that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK2, with inhibitory effects also observed on CDK1 and to a lesser extent, CDK4.[4] SU-9516 functions by competitively binding to the ATP-binding pocket of these kinases.[4][5] This inhibition leads to a time-dependent decrease in the phosphorylation of the retinoblastoma protein (pRb).[1][6] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and cell cycle progression.[7] This results in cell cycle arrest, typically at the G0/G1 or G2/M phase, and subsequent induction of apoptosis.[1][6]
Q2: How do I determine the optimal concentration of SU-9516 for my experiments?
A2: The optimal concentration of SU-9516 is cell-line dependent and should be determined empirically through a dose-response experiment. A common starting point is to test a range of concentrations (e.g., 1 µM to 10 µM). The ideal concentration will induce significant apoptosis without causing immediate, widespread necrosis. For example, in colon carcinoma cell lines RKO and SW480, concentrations of 5 µM and 10 µM have been shown to significantly increase apoptosis.[6]
Q3: What is the recommended treatment duration to observe maximum apoptosis?
A3: The optimal treatment time for SU-9516 to induce maximum apoptosis varies between cell lines and is dependent on the concentration used. We recommend performing a time-course experiment. A typical starting point is to treat cells for 24, 48, and 72 hours. In RKO colon cancer cells treated with 5 µM SU-9516, a significant increase in apoptosis was observed at 24 hours, with further increases at 48 and 72 hours.[6] Similarly, SW480 cells showed a time-dependent increase in apoptosis over a 72-hour period.[6]
Q4: What are some common issues encountered when using SU-9516 and how can I troubleshoot them?
A4: Below is a troubleshooting guide for common issues:
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptotic induction | - Suboptimal concentration of SU-9516.- Insufficient treatment duration.- Cell line is resistant to SU-9516.- Incorrect preparation of SU-9516 stock solution. | - Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Verify the expression of CDK2 in your cell line.- Ensure SU-9516 is fully dissolved in a suitable solvent like DMSO and stored correctly. |
| High levels of necrosis | - SU-9516 concentration is too high.- Extended treatment duration leading to secondary necrosis. | - Lower the concentration of SU-9516.- Reduce the treatment time. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent SU-9516 concentration.- Cells are at different passage numbers. | - Maintain a consistent cell seeding density for all experiments.- Prepare fresh dilutions of SU-9516 for each experiment from a stable stock.- Use cells within a consistent range of passage numbers. |
Data Presentation
The following tables summarize quantitative data on the effects of SU-9516 from studies on colon carcinoma cell lines.
Table 1: Time-Dependent Increase in Apoptosis (Sub-G0/G1 Population) in RKO Cells Treated with 5 µM SU-9516
| Treatment Time | Fold Increase Over Control |
| 24 hours | 20.7 |
| 48 hours | 15.1 |
| 72 hours | 14.6 |
| Data adapted from a study on RKO colon cancer cells.[6] |
Table 2: Dose- and Time-Dependent Increase in Active Caspase-3 in RKO and SW480 Cells
| Cell Line | SU-9516 Concentration | Treatment Time | % Active Caspase-3 |
| RKO | 5 µM | 24 hours | 26% |
| RKO | 5 µM | 48 hours | 52% |
| SW480 | 10 µM | 72 hours | 26% |
| Data represents a significant increase compared to untreated cells.[6] |
Experimental Protocols
1. Protocol for Determining Optimal SU-9516 Treatment Time for Apoptosis Induction
This protocol outlines a general procedure for conducting a time-course experiment to identify the optimal treatment duration.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to overgrowth during the experiment. Allow cells to adhere overnight.
-
-
SU-9516 Treatment:
-
Prepare a stock solution of SU-9516 in DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentration (determined from a prior dose-response experiment).
-
Remove the existing medium from the cells and replace it with the SU-9516-containing medium. Include a vehicle control (DMSO-containing medium).
-
-
Time Points:
-
Incubate the cells for various durations, for example, 24, 48, and 72 hours.
-
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
At each time point, harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
2. Protocol for Western Blot Analysis of pRb Phosphorylation
This protocol can be used to confirm the mechanism of action of SU-9516.
-
Cell Lysis:
-
Treat cells with SU-9516 for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated pRb (e.g., Ser807/811). Also, probe for total pRb and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
- 1. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SU-9516 not inducing cell cycle arrest what to do
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering issues with SU-9516, particularly its failure to induce the expected cell cycle arrest. The following information is designed to help you troubleshoot your experiments and understand the potential underlying causes.
Frequently Asked Questions (FAQs)
Q1: What is SU-9515 and what is its primary mechanism of action?
A1: SU-9516 is a 3-substituted indolinone that functions as a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1] It also shows inhibitory activity against CDK1 and, to a lesser extent, CDK4.[2] SU-9516 acts by competitively binding to the ATP-binding pocket of these kinases.[3] This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[4] By inhibiting CDK2, SU-9516 is expected to maintain pRb in its active state, leading to cell cycle arrest and, in many cases, apoptosis.[5]
Q2: SU-9516 is not inducing cell cycle arrest in my experiments. What are the potential reasons?
A2: There are several potential reasons why SU-9516 may not be inducing cell cycle arrest in your specific experimental setup. These can be broadly categorized into three areas:
-
Compound Integrity and Handling: The SU-9516 you are using may have degraded due to improper storage or handling, or the stock solution may have been prepared incorrectly.
-
Experimental System and Protocol: Your experimental conditions, such as the cell line, drug concentration, or treatment duration, may not be optimal for observing the expected effect.
-
Cellular Resistance Mechanisms: The cell line you are using may have intrinsic or acquired resistance to CDK2 inhibition.
This guide will provide detailed troubleshooting steps for each of these possibilities.
Q3: What are the expected effects of SU-9516 on different cell lines?
A3: The effects of SU-9516 can be cell-line dependent.[1] While it is generally expected to cause a G0/G1 or G2/M block, the specific outcome can vary.[1][5] For example, in colon carcinoma cell lines like RKO and SW480, SU-9516 has been shown to inhibit cell proliferation and induce apoptosis. It is crucial to consult the literature for studies using your specific cell line or a similar one to establish expected outcomes and effective concentration ranges.
Troubleshooting Guide: SU-9516 Not Inducing Cell Cycle Arrest
This guide is designed to walk you through a logical troubleshooting process to identify why SU-9516 is not performing as expected in your experiments.
Step 1: Verify Compound Integrity and Handling
The first step is to ensure that the SU-9516 you are using is active and that your stock solutions are correctly prepared.
Question: How can I be sure my SU-9516 is not degraded?
Answer:
-
Check Storage Conditions: SU-9516 powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.[6]
-
Prepare Fresh Stock Solutions: If you have any doubts about the age or storage of your current stock, the best practice is to prepare a fresh stock solution from the powder.[6]
-
Analytical Chemistry: For a definitive answer, you can use analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity and integrity of your compound.[6]
Question: I'm confident in my compound's integrity. Could my stock solution be the issue?
Answer:
-
Solvent Quality: Ensure you are using anhydrous, high-quality DMSO for your stock solution.
-
Complete Dissolution: Visually inspect your stock solution to ensure the compound is fully dissolved. If you see any precipitate, you can try gentle warming or sonication.
-
Accurate Concentration: Double-check your calculations for the stock solution concentration. Inaccurate weighing or dilution can lead to a final concentration that is too low to be effective.
Step 2: Optimize Experimental Parameters
If you have confirmed the integrity of your SU-9516, the next step is to scrutinize your experimental setup.
Question: What concentration of SU-9516 should I be using?
Answer:
The effective concentration of SU-9516 can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Recommended Concentration Range: Start with a broad range of concentrations, for example, from 0.1 µM to 10 µM.
-
Consult Literature: Refer to published studies that have used SU-9516 in similar cell lines to get a starting point for your dose-response curve. For instance, concentrations of 5 µM and 10 µM have been shown to be effective in RKO and SW480 colon cancer cells.[5]
Question: How long should I treat my cells with SU-9516?
Answer:
The time required to observe cell cycle arrest can also be cell-line dependent. A time-course experiment is recommended.
-
Suggested Time Points: Analyze cells at various time points after treatment, for example, 12, 24, 48, and 72 hours.
-
Time-Dependent Effects: Some studies have shown that the effects of SU-9516 are time-dependent, with greater inhibition observed at later time points.[4]
Question: Could my cell culture conditions be affecting the experiment?
Answer:
-
Cell Density: Ensure that you are seeding your cells at a consistent and appropriate density. Overly confluent or sparse cultures can respond differently to drug treatment.
-
Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to and inactivate small molecules. Consider if your serum concentration is appropriate.
Step 3: Investigate Potential Cellular Resistance
If you have optimized your experimental parameters and are still not observing cell cycle arrest, your cells may have resistance to CDK2 inhibition.
Question: What are the common mechanisms of resistance to CDK inhibitors like SU-9516?
Answer:
Cells can develop resistance to CDK inhibitors through various mechanisms:
-
Loss or Mutation of Rb: Since Rb is the primary target of the CDK4/6-Cyclin D and CDK2-Cyclin E pathways, its loss or inactivating mutation can render cells resistant to CDK inhibitors that act upstream.[7]
-
Upregulation of other CDKs or Cyclins: Cells may compensate for the inhibition of CDK2 by upregulating other CDKs (like CDK4/6) or cyclins (like Cyclin E).
-
Activation of Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell cycle progression independently of CDK2.[5]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration.
Question: How can I test for these resistance mechanisms?
Answer:
-
Western Blot Analysis: You can use Western blotting to check the protein levels of key players in the cell cycle, such as Rb, CDK2, Cyclin E, and markers of other signaling pathways. A lack of Rb protein would be a strong indicator of resistance.
-
Functional Assays: If you suspect the involvement of other pathways, you can use specific inhibitors for those pathways in combination with SU-9516 to see if you can restore sensitivity.
Data Presentation
Table 1: Troubleshooting Guide for SU-9516 Inactivity
| Potential Issue | Possible Cause | Recommended Action |
| Compound Inactivity | Degradation of SU-9516 powder or stock solution. | Prepare a fresh stock solution from powder stored at -20°C. Aliquot for single use. |
| Incorrect stock concentration. | Verify calculations and ensure complete dissolution of the compound. | |
| Suboptimal Experimental Conditions | Inappropriate drug concentration. | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM). |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). | |
| Inconsistent cell culture conditions. | Standardize cell seeding density and use low-passage number cells. | |
| Cellular Resistance | Loss or mutation of the Rb protein. | Check for Rb protein expression by Western blot. |
| Upregulation of compensatory pathways. | Analyze the expression of other CDKs/cyclins and markers of bypass pathways. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of SU-9516 and a vehicle control (DMSO) for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing any floating cells.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C in 70% ethanol for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be collected on a linear scale. Use appropriate software to deconvolute the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blot for pRb and Total Rb
This protocol is to assess the phosphorylation status of Rb, a key downstream target of CDK2.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb, anti-total Rb, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with SU-9516, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. The ratio of phospho-Rb to total Rb should decrease with effective SU-9516 treatment. Normalize to a loading control to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of SU-9516 action.
Caption: Experimental troubleshooting workflow.
Caption: Logical relationships of troubleshooting.
References
- 1. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 2. oncodaily.com [oncodaily.com]
- 3. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. benchchem.com [benchchem.com]
Dealing with SU-9516 batch to batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with SU-9516, with a particular focus on managing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is SU-9516 and what is its primary mechanism of action?
SU-9516 is a 3-substituted indolinone compound that functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK2 and CDK1, and to a lesser extent, CDK4.[3][4][5][6] By inhibiting these kinases, SU-9516 prevents the phosphorylation of key substrate proteins, such as the retinoblastoma protein (pRb).[3][4][7] This leads to cell cycle arrest, typically at the G1/S and G2/M phases, and the induction of apoptosis.[7][8]
Q2: What are the reported IC50 values for SU-9516 against its target CDKs?
The half-maximal inhibitory concentration (IC50) of SU-9516 can vary depending on the specific CDK-cyclin complex and the assay conditions. The following table summarizes the reported IC50 values from various sources.
| Target | Reported IC50 Values (nM) |
| CDK1 | 40[3][4][5][6] |
| CDK2 | 22[3][4][5][6] |
| CDK4 | 200[3][4][5][6] |
Q3: In which cell lines has the activity of SU-9516 been characterized?
The effects of SU-9516 have been documented in several human cancer cell lines, including:
-
Leukemia and lymphoma cells: U937, Jurkat, and HL-60.[3]
-
Inflammatory breast cancer cells: SUM149PT.[3]
Q4: How should I prepare and store SU-9516 stock solutions?
For optimal results and to minimize variability, it is recommended to prepare high-concentration stock solutions of SU-9516 in a suitable solvent such as DMSO.[5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[5] When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use.
Troubleshooting Guide: Dealing with Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors like SU-9516 can lead to inconsistent experimental outcomes. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: Observed a decrease in the expected potency (higher IC50) with a new batch of SU-9516.
This is a common issue that can arise from differences in purity or the presence of isomers between batches.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased potency of a new SU-9516 batch.
Recommended Action Plan:
-
Verify Preparation: Double-check all calculations for dilution and ensure the correct solvent was used and that the compound was fully dissolved.
-
Parallel Comparison: If possible, perform a head-to-head comparison of the new batch with a previously validated batch in a well-characterized assay, such as a cell viability or kinase assay.
-
Quality Control Assays:
-
Biochemical Assay: Perform an in vitro kinase assay using recombinant CDK2/cyclin E to determine the IC50 of the new batch. This provides a direct measure of its inhibitory activity.
-
Cell-Based Assay: Use a sensitive cell line (e.g., RKO or SW480) to assess the effect of the new batch on cell proliferation or apoptosis.[4][8]
-
-
Contact Supplier: If a significant discrepancy in activity is confirmed, contact the supplier and provide them with your comparative data. Request a certificate of analysis for the specific batch.
Problem 2: Inconsistent levels of apoptosis induction between different batches of SU-9516.
SU-9516 is known to induce apoptosis through caspase activation.[3][7] Variability in this downstream effect can be due to differences in the compound's ability to engage its primary targets.
Decision Tree for Qualifying a New Batch:
Caption: Decision tree for the qualification of a new SU-9516 batch.
Recommended Action Plan:
-
Standardized Apoptosis Assay: Use a standardized and well-controlled apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to compare the old and new batches.
-
Upstream Target Engagement: Assess the phosphorylation status of pRb, a direct downstream target of CDK2.[3] A new batch with lower potency will likely result in a less pronounced decrease in pRb phosphorylation.
-
Time-Course and Dose-Response: Perform a time-course and dose-response experiment for apoptosis induction to fully characterize the activity of the new batch.
Signaling Pathway of SU-9516
The following diagram illustrates the signaling pathway affected by SU-9516.
Caption: SU-9516 inhibits CDK1/2, leading to cell cycle arrest and apoptosis.
Experimental Protocols
1. Cell Viability Assay (SRB Assay)
This protocol is adapted from methods used to assess the antiproliferative effects of SU-9516.[4]
Materials:
-
Human cancer cell line (e.g., RKO or SW480)
-
Complete cell culture medium
-
SU-9516 (new and old batches)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the new and old batches of SU-9516 in complete medium.
-
Remove the medium from the cells and add the SU-9516 dilutions (including a vehicle control).
-
Incubate for 24 hours.
-
Fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at 510 nm on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the EC50 for each batch.
2. In Vitro CDK2 Kinase Assay
This protocol is based on radiometric kinase assays used to characterize CDK inhibitors.[4][5][10]
Materials:
-
Recombinant human CDK2/cyclin E complex
-
Histone H1 (as a substrate)
-
SU-9516 (new and old batches)
-
Kinase assay buffer
-
[γ-³³P]ATP
-
P30 phosphocellulose filter mat
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the new and old batches of SU-9516 in the kinase assay buffer.
-
In a 96-well plate, combine the kinase assay buffer, Histone H1, and the SU-9516 dilutions.
-
Add the recombinant CDK2/cyclin E enzyme to each well.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer a portion of the reaction mixture onto the P30 phosphocellulose filter mat.
-
Wash the filter mat three times with 1% phosphoric acid.
-
Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and plot the dose-response curves to determine the IC50 for each batch.
References
- 1. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
SU-9516 Technical Support Center: Troubleshooting Degradation in Experiments
Welcome to the technical support center for SU-9516. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of SU-9516 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of SU-9516 degradation?
A1: Based on its 3-substituted indolinone structure, SU-9516 is susceptible to degradation from exposure to light (photodegradation), suboptimal pH conditions, and oxidation.[1][2] The electron-rich indole (B1671886) ring, in particular, is prone to oxidative damage.[2]
Q2: How should I properly store SU-9516 to ensure its stability?
A2: Proper storage is critical for maintaining the stability of SU-9516. For long-term storage, it is recommended to keep the compound as a powder at -20°C for up to 3 years.[3] Once in solution, it should be stored at -80°C for up to 1 year.[3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solutions.[4]
Q3: My SU-9516 solution has changed color. Is it still usable?
A3: A change in color, such as yellowing, can be an indicator of degradation, possibly due to oxidation or photodegradation. It is recommended to prepare fresh solutions if you observe any changes in color or precipitation.
Q4: Can I prepare a large batch of SU-9516 working solution for my experiments?
A4: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.[4] For in vitro assays, while stock solutions in DMSO can be stored for extended periods at -80°C, it is best to make fresh dilutions in your aqueous experimental media right before use to minimize degradation in the aqueous environment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of SU-9516 in cell-based assays.
-
Possible Cause 1: Degradation of SU-9516 in stock solution.
-
Possible Cause 2: Photodegradation during the experiment.
-
Troubleshooting Step: Protect your solutions containing SU-9516 from light by using amber vials or by wrapping containers in aluminum foil.[1] Minimize the exposure of your cell culture plates to light after the addition of the compound.
-
-
Possible Cause 3: pH instability in culture medium.
-
Troubleshooting Step: While most cell culture media are buffered around a physiological pH of 7.4, prolonged incubation or cellular metabolism can alter the local pH. Ensure your incubator's CO2 levels are stable to maintain the medium's buffering capacity. The solubility and stability of many kinase inhibitors are pH-dependent.[5][6]
-
-
Possible Cause 4: Oxidative degradation.
-
Troubleshooting Step: Ensure that the DMSO used to prepare the stock solution is of high quality and anhydrous, as moisture can reduce solubility and potentially contribute to degradation.[3] When preparing working solutions, minimize the introduction of air by gentle mixing rather than vigorous vortexing.
-
Issue 2: Precipitation of SU-9516 in the experimental medium.
-
Possible Cause 1: Poor solubility in the aqueous medium.
-
Troubleshooting Step: SU-9516 is practically insoluble in water.[3] When diluting your DMSO stock solution into an aqueous medium, ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
-
Possible Cause 2: Interaction with components in the medium.
-
Troubleshooting Step: Serum proteins in cell culture medium can sometimes bind to small molecules, reducing their effective concentration. While this is not degradation, it can affect the compound's activity. Consider performing experiments in serum-free or low-serum conditions if this is a concern, but be aware that this can also affect cell health.
-
Data Presentation
Table 1: Storage and Solubility of SU-9516
| Form | Storage Temperature | Shelf Life | Solvent | Solubility |
| Powder | -20°C | 3 years[3] | ||
| In Solvent | -80°C | 1 year[3] | DMSO | 48-55 mg/mL (198.96-227.98 mM)[3][5] |
| Ethanol | 4.8-12 mg/mL (19.9-49.75 mM)[3][5] | |||
| Water | Insoluble[3] |
Note: Sonication is recommended to aid dissolution in DMSO and Ethanol.[5]
Experimental Protocols
Protocol: Cell Viability Assay using a Sulforhodamine B (SRB) Assay
This protocol is adapted from a method used to assess the anti-proliferative effects of SU-9516 on RKO and SW480 cells.[4]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of SU-9516 Working Solutions:
-
Prepare a 10 mM stock solution of SU-9516 in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.05 µM to 50 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Crucial Step: Prepare these dilutions immediately before adding them to the cells to minimize the time SU-9516 is in an aqueous environment.
-
-
Cell Treatment:
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SU-9516 or the vehicle control.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Cell Fixation:
-
After the 24-hour treatment, remove the medium.
-
Gently wash the cells twice with PBS.
-
Add 100 µL of fresh complete medium and incubate for the desired recovery period (e.g., 0, 4, or 7 days).
-
To fix the cells, carefully remove the medium and add 100 µL of 10% trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Staining and Measurement:
-
Wash the plates five times with distilled water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base (pH 9.0) to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a plate shaker.
-
Read the absorbance at 595 nm on a microplate reader.
-
Mandatory Visualizations
Caption: SU-9516 signaling pathway.
Caption: Troubleshooting workflow for SU-9516 degradation.
References
Technical Support Center: Optimizing SU-9516 Concentration for Diverse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SU-9516, a potent cyclin-dependent kinase (CDK) inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Understanding SU-9516: Mechanism of Action
SU-9516 is a selective inhibitor of cyclin-dependent kinases, primarily targeting CDK2 and CDK1, with weaker activity against CDK4.[1] By competitively binding to the ATP pocket of these kinases, SU-9516 prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb).[1][2] This inhibition leads to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induces apoptosis (programmed cell death) in susceptible cancer cell lines.[2][3]
Caption: Signaling pathway of SU-9516 targeting the Cyclin E/CDK2 complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of SU-9516?
A1: SU-9516 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2) with a reported IC50 of 22 nM. It also demonstrates inhibitory activity against CDK1 (IC50 of 40 nM) and, to a lesser extent, CDK4 (IC50 of 200 nM).[3]
Q2: How does SU-9516 affect cancer cells?
A2: By inhibiting CDK2 and CDK1, SU-9516 prevents the phosphorylation of the retinoblastoma protein (pRb), leading to the sequestration of the E2F transcription factor.[2] This action results in cell cycle arrest and the induction of apoptosis.[3] In some leukemia cell lines, SU-9516 has also been shown to down-regulate the anti-apoptotic protein Mcl-1.
Q3: What is a typical starting concentration for SU-9516 in a new cell line?
A3: Based on published data, a common effective concentration for SU-9516 in sensitive cell lines is in the low micromolar range, typically between 1 µM and 10 µM. For a new cell line, it is advisable to perform a dose-response experiment starting from a broad range (e.g., 100 nM to 20 µM) to determine the optimal concentration.
Q4: How should I prepare and store SU-9516?
A4: SU-9516 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Data Presentation: Effective Concentrations of SU-9516 in Various Cell Lines
The optimal concentration of SU-9516 is highly dependent on the specific cell line. The following table summarizes effective concentrations reported in the literature.
| Cell Line | Cancer Type | Effective Concentration | Observed Effect(s) |
| RKO | Colon Carcinoma | 5 µM - 10 µM | Decreased pRb phosphorylation, cell cycle arrest, apoptosis.[2][3] |
| SW480 | Colon Carcinoma | 5 µM - 10 µM | Inhibition of pRb phosphorylation, apoptosis.[2][3] |
| HT-29 | Colon Carcinoma | 5 µM | Enhanced pRb/E2F complex formation.[2] |
| Caco-2 | Colorectal Carcinoma | Not specified | Increased sensitivity to other apoptotic agents. |
| Various Leukemia Cell Lines | Leukemia | 5 µM | Down-regulation of Mcl-1, induction of apoptosis. |
| Breast Cancer Cell Lines | Breast Cancer | Not specified | General guidance suggests starting with a dose-response curve from 100 nM to 20 µM. |
| Lung Cancer Cell Lines | Lung Cancer | Not specified | CDK2/9 inhibitors have shown efficacy; a dose-response experiment is recommended to determine the optimal SU-9516 concentration.[4] |
Experimental Protocols: Determining the Optimal SU-9516 Concentration
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of SU-9516 in a chosen adherent cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
SU-9516
-
DMSO (cell culture grade)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well).
-
Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of SU-9516 in DMSO.
-
Perform a serial dilution of the SU-9516 stock solution in complete cell culture medium to create a range of working concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 625 nM, 312.5 nM, 156.25 nM, 78.13 nM, 39.06 nM, 19.53 nM, 0 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest SU-9516 concentration).
-
Carefully remove the medium from the seeded cells and replace it with 100 µL of the prepared SU-9516 working solutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the SU-9516 concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
Caption: A workflow for troubleshooting common issues with SU-9516 experiments.
Issue 1: No observable effect or lower than expected efficacy.
-
Possible Cause: The concentration of SU-9516 is too low for the specific cell line.
-
Troubleshooting Step: Perform a broader dose-response experiment with higher concentrations.
-
-
Possible Cause: The treatment duration is insufficient for the desired effect.
-
Troubleshooting Step: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
-
Possible Cause: The SU-9516 stock solution has degraded.
-
Troubleshooting Step: Ensure proper storage of the stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: The cell line has low expression of CDK2 or has intrinsic resistance mechanisms.
-
Troubleshooting Step: Confirm the expression of CDK2 in your cell line via Western blot or qPCR. Consider that some cell lines may have compensatory pathways that circumvent CDK2 inhibition.
-
Issue 2: High levels of cytotoxicity at very low concentrations.
-
Possible Cause: The cell line is highly sensitive to CDK2 inhibition.
-
Troubleshooting Step: Lower the concentration range in your dose-response experiments.
-
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Step: Ensure the final DMSO concentration is within a non-toxic range (typically ≤ 0.1%). Always include a vehicle control with the same DMSO concentration to assess its effect.
-
-
Possible Cause: Off-target effects of SU-9516 at higher concentrations.
-
Troubleshooting Step: Use the lowest effective concentration that elicits the desired on-target effect (e.g., decreased pRb phosphorylation) to minimize potential off-target activities.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variation in cell seeding density.
-
Troubleshooting Step: Ensure consistent cell numbers are seeded for each experiment.
-
-
Possible Cause: Cells are at different growth phases or have a high passage number.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. Consider cell synchronization techniques if variability in cell cycle stage is a concern.
-
-
Possible Cause: Inconsistent preparation of SU-9516 dilutions.
-
Troubleshooting Step: Prepare fresh serial dilutions from the stock solution for each experiment to ensure accurate and consistent dosing.
-
References
- 1. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lung cancer cells susceptible to inhibitor treatment via newly discovered pathway | MD Anderson Cancer Center [mdanderson.org]
Technical Support Center: SU-9516 and DMSO Solvent Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the CDK inhibitor SU-9516. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on controlling for the solvent effects of Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is SU-9516 and what is its mechanism of action?
A: SU-9516 is a 3-substituted indolinone compound that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK2, with high affinity, and also shows inhibitory activity against CDK1 and, to a lesser extent, CDK4.[4][5][6] The inhibitor functions by competitively binding to the ATP-binding pocket of these kinases.[4][7] This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and, in many cancer cell lines, apoptosis (programmed cell death).[1][2]
The primary mechanism involves the inhibition of CDK2, which is crucial for the G1 to S phase transition in the cell cycle. By inhibiting CDK2, SU-9516 prevents the phosphorylation of the retinoblastoma protein (pRb).[2][4] This leads to the accumulation of hypophosphorylated pRb, which remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for S-phase entry, ultimately causing cell cycle arrest.[8]
Q2: Why is DMSO used as a solvent for SU-9516?
A: SU-9516, like many small molecule inhibitors, has poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[9][10][11] Its ability to readily dissolve SU-9516 allows for the preparation of concentrated stock solutions, which can then be diluted to the desired final concentration in aqueous cell culture media or other experimental buffers.
Q3: What are the potential off-target effects of DMSO in my experiments?
A: While essential for dissolving many compounds, DMSO is not biologically inert and can exert its own effects on cells, potentially confounding experimental results.[12][13] These effects are generally concentration-dependent and can vary significantly between different cell types.[11][12] Known effects of DMSO include:
-
Cell Cycle Arrest: DMSO has been shown to induce a reversible G1 phase arrest in some cell lines.[14][15]
-
Induction of Apoptosis: At higher concentrations, DMSO can induce programmed cell death.[14]
-
Altered Gene and Protein Expression: Even at low concentrations, DMSO can alter the expression of numerous genes and proteins.[12][13]
-
Inhibition of Cell Proliferation: DMSO can inhibit cell growth and division.[16][17]
-
Effects on Signaling Pathways: DMSO can modulate various signaling pathways, including those involved in inflammation and apoptosis.[18]
Therefore, it is crucial to use appropriate controls to distinguish the effects of SU-9516 from those of the solvent.
Q4: What is a vehicle control and why is it essential?
A: A vehicle control is a critical experimental control that contains all the components of the experimental treatment except for the active compound (in this case, SU-9516). For experiments with SU-9516 dissolved in DMSO, the vehicle control would be cells treated with the same final concentration of DMSO as the cells treated with the SU-9516/DMSO solution.[12] This allows researchers to isolate and identify the specific effects of SU-9516 by subtracting any background effects caused by the DMSO solvent itself.[12]
Q5: What is the recommended maximum concentration of DMSO for cell-based assays?
A: The tolerance to DMSO is highly cell-line dependent.[12] However, a general guideline is to keep the final concentration of DMSO in cell culture media as low as possible, ideally below 0.1% (v/v).[12] Many robust cell lines can tolerate up to 0.5%, but it is strongly recommended to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.[12][16] Concentrations above 1% are often toxic to most mammalian cells.[12]
Troubleshooting Guide
Issue: My vehicle (DMSO-only) control shows a significant effect compared to the untreated (media-only) control.
This is a common indication that the DMSO concentration is too high for your specific cell line or experimental system.
Solutions:
-
Reduce DMSO Concentration: The most straightforward solution is to lower the final concentration of DMSO. This can be achieved by:
-
Making a more concentrated stock solution of SU-9516 in DMSO, thus requiring a smaller volume to be added to the media.
-
Performing a serial dilution of your SU-9516 stock in media to achieve the desired final concentration with a lower final DMSO percentage.
-
-
Determine DMSO Toxicity Threshold: Conduct a dose-response experiment with a range of DMSO concentrations (e.g., 0.05% to 1%) to identify the highest concentration that does not significantly affect the viability or proliferation of your cells compared to an untreated control.[12]
-
Matched Vehicle Controls: For rigorous experiments, especially when using a range of SU-9516 concentrations, it is best practice to use a matched vehicle control for each concentration. This means that for each SU-9516 dilution, you will have a corresponding control with the exact same final DMSO concentration.[18]
Issue: My SU-9516 compound precipitates when I dilute the DMSO stock into my aqueous media.
This happens when the compound's solubility limit is exceeded in the final aqueous buffer.
Solutions:
-
Increase Stock Concentration: If possible, prepare a more concentrated stock solution of SU-9516 in DMSO. This allows you to add a smaller volume to your media, which can sometimes improve solubility in the final solution.[12]
-
Modify Dilution Technique: Instead of adding the media directly to the DMSO stock, try adding the small volume of DMSO stock dropwise into the larger volume of media while gently vortexing or mixing.[12]
-
Use Co-solvents: In some cases, the use of a co-solvent in addition to DMSO might be necessary. However, this will require additional controls for the co-solvent as well.[18]
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve small precipitates.
Data Presentation
Table 1: Inhibitory Activity of SU-9516 on Cyclin-Dependent Kinases
| Kinase Target | IC₅₀ (nM) | Mode of Inhibition |
| CDK2 | 22 | ATP-competitive[7] |
| CDK1 | 40 | ATP-competitive[7] |
| CDK4 | 200 | ATP-non-competitive[7] |
| PKC | >10,000 | - |
| p38 MAPK | >10,000 | - |
| PDGFR | 18,000 | - |
| EGFR | >100,000 | - |
IC₅₀ values represent the concentration of SU-9516 required to inhibit 50% of the kinase activity.
Table 2: General Guidelines for DMSO Concentrations in Cell Culture
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendations |
| < 0.1% | Generally considered safe with minimal effects.[12] | Ideal for long-term exposure studies and sensitive cell lines. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for up to 72 hours.[12] | A dose-response validation is highly recommended. |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation. | Use with caution and only for short-term exposure if necessary. |
| > 1.0% | Significant cytotoxicity expected for most cell lines.[12] | Generally not recommended. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol outlines a method to determine the highest concentration of DMSO that can be used in your experiments without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of your experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Also, prepare an untreated control (medium only).[12]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the cells for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability.
Protocol 2: Cell Proliferation Assay with SU-9516 and Vehicle Control
This protocol describes a cell proliferation assay using SU-9516, incorporating the essential vehicle control.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
SU-9516 stock solution in DMSO (e.g., 10 mM)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., SRB, BrdU, or a viability reagent at multiple time points)
-
Trichloroacetic acid (TCA) and Sulforhodamine B (SRB) solution (for SRB assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Prepare Treatment Solutions:
-
SU-9516 Dilutions: Prepare serial dilutions of SU-9516 in complete cell culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration is consistent across all dilutions and below the predetermined toxic level.
-
Vehicle Control: Prepare a control solution containing the same final concentration of DMSO as your SU-9516 treatments, but without the SU-9516.
-
Untreated Control: Include wells with cells in complete medium only.
-
-
Treatment: Replace the medium in the wells with the prepared treatment solutions (SU-9516 dilutions, vehicle control, and untreated control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proliferation Assay (SRB Example):
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.[5]
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.[5]
-
Wash the plates five times with 1% acetic acid and allow them to air dry.[5]
-
Solubilize the bound dye with 10 mM Tris base solution.[5]
-
Read the absorbance on a microplate reader at 595 nm.[5]
-
-
Data Analysis: Normalize the absorbance readings of the SU-9516 treated wells to the vehicle control wells to determine the specific effect of SU-9516 on cell proliferation.
Visualizations
Caption: SU-9516 inhibits CDK2, preventing pRb phosphorylation and blocking S-phase entry, which can lead to apoptosis.
Caption: Workflow for a cell-based assay with SU-9516, including appropriate vehicle and untreated controls.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Belgium [eppendorf.com]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide induces programmed cell death and reversible G1 arrest in the cell cycle of human lymphoid pre-T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of dimethyl sulfoxide on cell cycle synchronization of goldfish caudal fin derived fibroblasts cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 17. Inhibitory effect of dimethyl sulfoxide on the proliferation of cultured arterial smooth muscle cells: relationship to the cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CDK Inhibition: SU-9516 vs. Roscovitine
For researchers and drug development professionals navigating the landscape of cyclin-dependent kinase (CDK) inhibitors, a clear understanding of their comparative efficacy and selectivity is paramount. This guide provides a detailed comparison of two prominent CDK inhibitors, SU-9516 and roscovitine (B1683857), focusing on their inhibition profiles, mechanisms of action, and the experimental protocols used to characterize them.
Mechanism of Action
Both SU-9516 and roscovitine are small molecule inhibitors that function by competing with ATP for the binding site in the catalytic cleft of CDKs.[1][2] By occupying this pocket, they prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and, in many cancer cell lines, the induction of apoptosis.[1][3][4] SU-9516 is a 3-substituted indolinone[5], while roscovitine is a 2,6,9-trisubstituted purine (B94841) analog.[6]
CDK Inhibition Profile: A Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SU-9516 and roscovitine against a panel of key cyclin-dependent kinases. Lower IC50 values indicate greater potency.
| Target CDK | SU-9516 IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 0.04 - 0.2[1] | ~0.65[7] |
| CDK2/cyclin A | 0.02 - 0.03[1] | ~0.7[7] |
| CDK2/cyclin E | 2-8 fold less potent than vs CDK2/cyclin A[5] | ~0.7[7] |
| CDK4 | 0.2 - 1.7[1] | >100[4] |
| CDK5/p53 | - | ~0.16[7] |
| CDK7 | - | ~0.8 |
| CDK9 | 0.9[1] | ~0.2-0.7[4] |
Note: IC50 values can vary between different experimental setups and assay conditions.
Based on the available data, SU-9516 demonstrates higher potency against CDK1, CDK2, and CDK4 compared to roscovitine.[1][4][8] Roscovitine, on the other hand, shows significant activity against CDK5, CDK7, and CDK9, with little to no effect on CDK4 and CDK6.[4][7] This highlights a key difference in their selectivity profiles.
Signaling Pathway of CDK Inhibition
The inhibition of CDKs by SU-9516 and roscovitine disrupts the normal progression of the cell cycle, primarily by preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb).[1][3] This leads to cell cycle arrest, typically at the G1/S or G2/M transitions.[1][4]
Experimental Protocols: Determining CDK Inhibition
The inhibitory activity of compounds like SU-9516 and roscovitine is typically determined using in vitro kinase assays. The following protocol outlines a general procedure for measuring the IC50 value of a CDK inhibitor.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific CDK by 50%.
Materials:
-
Recombinant human CDK/cyclin complex (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1)[8]
-
[γ-³³P]ATP or an ADP-Glo™ Kinase Assay kit
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[9]
-
Test inhibitor (SU-9516 or roscovitine) dissolved in DMSO
-
96-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these concentrations in the kinase assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the diluted inhibitor or DMSO (for the control) to the appropriate wells.
-
Prepare a master mix containing the CDK/cyclin enzyme and the substrate in the kinase assay buffer.
-
Add the enzyme/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase assay buffer. For radioactive assays, include [γ-³³P]ATP.
-
Initiate the kinase reaction by adding the ATP solution to each well.[9]
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[9]
-
Reaction Termination and Signal Detection:
-
For Radioactive Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[8]
-
For ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction. Measure the luminescence using a plate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Conclusion
Both SU-9516 and roscovitine are valuable tools for studying the roles of CDKs in various cellular processes and for the development of potential therapeutic agents. SU-9516 exhibits high potency, particularly against CDK2, making it a selective inhibitor for this key cell cycle regulator.[1][3] Roscovitine presents a broader spectrum of inhibition across several CDKs, including those involved in transcription and neuronal functions.[4] The choice between these inhibitors will ultimately depend on the specific research question and the target CDK of interest. The experimental protocols outlined in this guide provide a foundation for researchers to perform their own comparative studies and validate the activity of these and other CDK inhibitors in their specific experimental systems.
References
- 1. SU 9516 (CAS 377090-84-1): R&D Systems [rndsystems.com]
- 2. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU9516: biochemical analysis of cdk inhibition and crystal structure in complex with cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of SU-9516 and Flavopiridol in Cancer Research
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors represent a pivotal class of targeted agents. This guide provides a detailed, objective comparison of two prominent CDK inhibitors: SU-9516 and flavopiridol (B1662207). By examining their mechanisms of action, biochemical potency, and effects on cancer cells, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their studies.
Introduction to SU-9516 and Flavopiridol
SU-9516 is a 3-substituted indolinone that functions as a potent and selective inhibitor of cyclin-dependent kinases, with a primary focus on CDK2 and CDK1.[1] Its selectivity suggests a more targeted approach to inducing cell cycle arrest and apoptosis in cancer cells.
Flavopiridol (also known as alvocidib) is a synthetic flavonoid derived from rohitukine (B1679509) and is recognized as a broad-spectrum or pan-CDK inhibitor.[2][3] It was one of the first CDK inhibitors to enter clinical trials.[4] Flavopiridol's wide-ranging activity against multiple CDKs, including those involved in both cell cycle progression and transcription, results in pleiotropic anti-cancer effects.[3][5]
Mechanism of Action: A Tale of Selectivity vs. Broad-Spectrum Inhibition
The fundamental difference in the efficacy of SU-9516 and flavopiridol lies in their distinct kinase selectivity profiles.
SU-9516 primarily targets CDK2 and CDK1, key regulators of the G1/S and G2/M transitions of the cell cycle, respectively.[1] By competitively binding to the ATP-binding pocket of these kinases, SU-9516 inhibits the phosphorylation of crucial substrates like the retinoblastoma protein (Rb).[1] This leads to the maintenance of the Rb/E2F complex, preventing the transcription of genes required for S-phase entry and ultimately causing cell cycle arrest and apoptosis.[1]
Flavopiridol , in contrast, demonstrates a broader inhibitory profile, targeting a range of CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[3][6] Its inhibition of CDKs 1, 2, 4, and 6 disrupts progression through both the G1/S and G2/M checkpoints of the cell cycle.[7] Furthermore, flavopiridol's potent inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), is a key aspect of its mechanism.[7] This leads to the suppression of RNA polymerase II-mediated transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[8]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro biochemical potency and cellular anti-proliferative activity of SU-9516 and flavopiridol. It is crucial to note that the data presented has been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical Kinase Inhibitory Activity (IC50/Ki in nM)
| Target | SU-9516 (IC50 nM) | Flavopiridol (IC50 nM) |
| CDK1 | 40[1] | ~30 - 40[3][9] |
| CDK2 | 22[1] | ~100 - 170[3][9] |
| CDK4 | 200[1] | ~100 - 170[3][9] |
| CDK6 | - | ~100[10] |
| CDK7 | >10,000[1] | ~300[10] |
| CDK9 | - | ~20-100[10] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 in nM)
| Cell Line | Cancer Type | SU-9516 (IC50 nM) | Flavopiridol (IC50 nM) |
| RKO | Colon Carcinoma | Induces apoptosis at 5 µM[11] | - |
| SW480 | Colon Carcinoma | Induces apoptosis at 5-10 µM[11] | - |
| HCT116 | Colon Carcinoma | - | 13 |
| A2780 | Ovarian Carcinoma | - | 15 |
| PC3 | Prostate Cancer | - | 10 |
| Mia PaCa-2 | Pancreatic Cancer | - | 36 |
| LNCaP | Prostate Cancer | - | 16 |
| K562 | Chronic Myelogenous Leukemia | - | 130 |
| KKU-055 | Cholangiocarcinoma | - | 40.1 |
| KKU-100 | Cholangiocarcinoma | - | 91.9 |
| KKU-213 | Cholangiocarcinoma | - | 58.2 |
| KKU-214 | Cholangiocarcinoma | - | 56 |
Note: The concentrations for SU-9516 are reported as effective concentrations for inducing apoptosis rather than specific IC50 values for proliferation.
Mandatory Visualization
Caption: SU-9516 signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Flavopiridol's multi-faceted mechanism of action.
Caption: General experimental workflow for comparing inhibitor efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate and compare the efficacy of CDK inhibitors like SU-9516 and flavopiridol.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the activity of purified CDK enzymes.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., Histone H1 for CDK1/2, GST-Rb for CDK4)
-
[γ-33P]ATP or ATP and a luminescence-based detection reagent (e.g., Kinase-Glo®)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SU-9516 and flavopiridol stock solutions (in DMSO)
-
96-well plates
-
Phosphocellulose filter mats (for radioactive assay) or luminometer (for luminescence assay)
Procedure (Radioactive Method):
-
Prepare serial dilutions of SU-9516 and flavopiridol in the kinase assay buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SU-9516 and flavopiridol stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of SU-9516 or flavopiridol for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after inhibitor treatment.
Materials:
-
Cancer cell lines
-
SU-9516 and flavopiridol
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of SU-9516 or flavopiridol for a specific time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both SU-9516 and flavopiridol are potent inhibitors of cyclin-dependent kinases with demonstrated anti-cancer activity. The primary distinction between them lies in their selectivity. SU-9516 offers a more targeted inhibition of CDK1 and CDK2, which may be advantageous in cancers specifically driven by the dysregulation of these kinases and could potentially lead to a more favorable toxicity profile. Flavopiridol, with its broad-spectrum activity, impacts multiple facets of the cell cycle and transcription, which may result in a more potent but potentially less specific anti-tumor effect.
The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic strategy. For studies focused on the specific roles of CDK1 and CDK2, SU-9516 is a valuable tool. For a broader approach to targeting the cell cycle and transcriptional machinery in cancer, flavopiridol remains a significant compound of interest. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate the relative efficacy and therapeutic potential of these two CDK inhibitors.
References
- 1. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SU-9516 with Other CDK2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the cyclin-dependent kinase 2 (CDK2) inhibitor SU-9516 with other prominent CDK inhibitors. This document summarizes key performance data, presents detailed experimental methodologies, and visualizes essential biological pathways and workflows to aid in the selection and evaluation of these compounds for research and development.
Introduction to SU-9516 and CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. SU-9516 is a 3-substituted indolinone compound that has been identified as a potent and selective inhibitor of CDK2.[1] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of key substrates such as the retinoblastoma protein (pRb).[2] Inhibition of pRb phosphorylation leads to the sequestration of E2F transcription factors, ultimately resulting in cell cycle arrest and apoptosis.[1][3] This guide compares the biochemical and cellular activities of SU-9516 with other well-characterized CDK inhibitors, including Roscovitine, Flavopiridol, and Milciclib.
Data Presentation: A Comparative Analysis of CDK Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SU-9516 and other CDK inhibitors against a panel of cyclin-dependent kinases. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | CDK2 IC50 | CDK1 IC50 | CDK4 IC50 | CDK5 IC50 | CDK7 IC50 | CDK9 IC50 | Reference(s) |
| SU-9516 | 22 nM | 40 nM | 200 nM | - | - | 900 nM | [4] |
| Roscovitine | 700 nM | 650 nM | >100 µM | 160 nM | 500 nM | 800 nM | [5][6][7] |
| Flavopiridol | ~100 nM | ~100 nM | ~100 nM | - | ~10 nM | ~10 nM | [8][9] |
| Milciclib | 45 nM | 398 nM | 160 nM | 265 nM | 150 nM | - | [10][11][12] |
Note: IC50 values can vary depending on the specific assay conditions, such as the cyclin partner and substrate used.
Mandatory Visualizations
CDK2 Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Validating SU-9516's On-Target Effects: A Comparative Guide to siRNA-Mediated Target Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of SU-9516, a potent cyclin-dependent kinase (CDK) inhibitor. By comparing the phenotypic and molecular effects of SU-9516 with those induced by small interfering RNA (siRNA)-mediated knockdown of its primary targets, researchers can confidently ascertain the specificity of this small molecule inhibitor. This document outlines detailed experimental protocols, presents comparative data in a structured format, and explores alternative validation methodologies.
SU-9516 is a small molecule inhibitor that primarily targets CDK1 and CDK2, with weaker activity against CDK4.[1][2][3] It functions by competitively binding to the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity.[1][3] The downstream consequences of CDK1 and CDK2 inhibition include the suppression of retinoblastoma protein (Rb) phosphorylation, which in turn leads to cell cycle arrest and the induction of apoptosis in cancer cells.[4][5] To ensure that the observed biological effects of SU-9516 are a direct result of its interaction with its intended targets and not due to off-target activities, a robust validation strategy is essential.
The cornerstone of this validation is the principle of phenocopying. If the cellular and molecular changes induced by SU-9516 are closely mirrored by the specific genetic knockdown of its targets (CDK1 and CDK2) using siRNA, it provides strong evidence for the on-target mechanism of action of the compound.
Comparative Data Summary
The following tables summarize the expected quantitative data from experiments comparing the effects of SU-9516 treatment with siRNA-mediated knockdown of CDK1 and CDK2.
Table 1: Comparison of Cellular Phenotypes
| Parameter | SU-9516 Treatment | CDK1/CDK2 siRNA Knockdown | Negative Control (Scrambled siRNA) | Expected Concordance |
| Cell Viability (IC50) | Dose-dependent decrease | Significant decrease | No significant change | High |
| Cell Cycle Arrest | G1/G2 phase arrest | G1/G2 phase arrest | Normal cell cycle progression | High |
| Apoptosis Rate | Significant increase | Significant increase | Baseline levels | High |
| Colony Formation | Inhibition of colony growth | Inhibition of colony growth | Normal colony formation | High |
Table 2: Comparison of Molecular Signatures
| Molecular Marker | SU-9516 Treatment | CDK1/CDK2 siRNA Knockdown | Negative Control (Scrambled siRNA) | Expected Concordance |
| p-Rb (Ser780/Ser807/811) | Decreased | Decreased | No change | High |
| Cyclin A Levels | Decreased | Decreased | No change | High |
| Cyclin E Levels | Decreased | Decreased | No change | High |
| Caspase-3 (cleaved) | Increased | Increased | No change | High |
| PARP Cleavage | Increased | Increased | No change | High |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate the on-target effects of SU-9516 using siRNA.
siRNA-Mediated Knockdown of CDK1 and CDK2
Objective: To specifically reduce the expression of CDK1 and CDK2 proteins in a selected cancer cell line (e.g., HeLa, HCT116).
Materials:
-
CDK1 siRNA duplexes (validated sequences)
-
CDK2 siRNA duplexes (validated sequences)
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and supplements
-
6-well plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (CDK1, CDK2, or scrambled control) into 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells and assess the knockdown efficiency at the protein level using Western blotting with specific antibodies for CDK1 and CDK2.
SU-9516 Treatment
Objective: To treat cells with SU-9516 to assess its effects in parallel with siRNA knockdown.
Materials:
-
SU-9516 (dissolved in DMSO to a stock concentration of 10 mM)
-
Complete cell culture medium
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells at the same density as for the siRNA experiments.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired final concentration of SU-9516 (e.g., in a dose-response range from 0.1 to 10 µM). For the vehicle control, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Western Blot Analysis
Objective: To quantify changes in protein expression and phosphorylation status.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK1, anti-CDK2, anti-p-Rb, anti-Cyclin A, anti-Cyclin E, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting: Block the membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
Cell Viability and Apoptosis Assays
Objective: To assess the phenotypic consequences of SU-9516 treatment and siRNA knockdown.
-
Cell Viability (MTT or CellTiter-Glo Assay): Measure the metabolic activity of cells as an indicator of viability.
-
Apoptosis (Annexin V/PI Staining): Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining): Use flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Visualizing Pathways and Workflows
To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.
Caption: SU-9516 signaling pathway.
Caption: Experimental workflow for siRNA validation.
Caption: Logical framework for on-target validation.
Alternative and Complementary Validation Methods
Table 3: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Genetic knockdown of the target protein. | High specificity; directly assesses the consequence of target loss. | Transient effect; potential for off-target effects of the siRNA itself; incomplete knockdown can occur. |
| Biochemical Assays | In vitro measurement of enzyme activity in the presence of the inhibitor. | Directly measures inhibition of the purified target protein; allows for determination of IC50 and mechanism of inhibition. | Does not reflect the cellular environment (e.g., ATP concentration, presence of interacting proteins); does not confirm cellular permeability or target engagement in cells. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[6][7][8] | Confirms direct binding of the compound to the target in a cellular context; can be adapted for high-throughput screening.[7] | Indirect measure of target engagement; may not be suitable for all proteins; can be technically challenging. |
| Kinobeads/Affinity-Pull-down | Uses immobilized broad-spectrum kinase inhibitors to capture cellular kinases, followed by mass spectrometry to identify targets of a free inhibitor.[9] | Allows for unbiased identification of multiple kinase targets in a single experiment; can reveal off-target interactions. | Requires cell lysis, which disrupts the native cellular environment; may not capture all kinase targets. |
| NanoBRET™ Target Engagement | A live-cell assay that measures the binding of a compound to a target protein fused to a NanoLuc® luciferase.[10][11][12][13] | Real-time measurement of target engagement in living cells; highly sensitive and quantitative. | Requires genetic modification of cells to express the fusion protein; may not be suitable for all targets. |
By integrating data from siRNA-mediated knockdown with one or more of these alternative methods, researchers can build a comprehensive and compelling case for the on-target activity of SU-9516, a critical step in its preclinical development.
References
- 1. stemcell.com [stemcell.com]
- 2. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET® Target Engagement CDK Selectivity Systems [worldwide.promega.com]
- 11. NanoBRET® Target Engagement CDK Selectivity Systems [worldwide.promega.com]
- 12. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
SU-9516 Kinase Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor SU-9516, focusing on its cross-reactivity with a range of kinases. The information is intended to assist researchers in evaluating its suitability for specific experimental applications and to provide context for its potential on- and off-target effects.
Introduction to SU-9516
SU-9516 is a 3-substituted indolinone that has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its primary mechanism of action is through competition with ATP for binding to the kinase domain of sensitive kinases. While initially characterized as a selective CDK2 inhibitor, subsequent studies have revealed a broader profile of activity against other kinases. Understanding this cross-reactivity is crucial for the accurate interpretation of experimental results and for guiding its potential therapeutic applications.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of SU-9516 against a panel of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, have been compiled from various biochemical assays. Lower values indicate higher potency.
| Kinase Target | IC50 (nM) | Ki (µM) | Method of Inhibition | Reference(s) |
| Primary Targets | ||||
| CDK2 | 22 | 0.031 | ATP-competitive | |
| CDK1 | 40 | - | ATP-competitive | |
| CDK4 | 200 | - | ATP-non-competitive | |
| CDK5/p25 | Similar potency to CDK2 | - | Not specified | |
| CDK9 | 900 | - | Not specified | |
| Off-Target Kinases | ||||
| PKC | >10,000 | - | Not specified | |
| p38 | >10,000 | - | Not specified | |
| PDGFr | 18,000 | - | Not specified | |
| EGFR | >100,000 | - | Not specified |
Signaling Pathway Context: CDK2 in Cell Cycle Progression
To visualize the primary mechanism of action of SU-9516, the following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. SU-9516's inhibition of CDK2 prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), leading to cell cycle arrest.
Caption: Role of CDK2 in the G1/S transition and its inhibition by SU-9516.
Experimental Methodologies
The determination of kinase inhibitor activity and selectivity is paramount for drug discovery and chemical biology. The data presented in this guide were generated using established biochemical assays. Below are detailed protocols for two common methods used for kinase profiling.
Radiometric Kinase Activity Assay
This method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase. It is considered the gold standard for quantifying kinase activity.
a. Materials:
-
Purified kinase of interest
-
Specific peptide or protein substrate (e.g., Histone H1 for CDKs)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
SU-9516 or other test compounds dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
b. Experimental Workflow:
Caption: Workflow for a typical radiometric kinase inhibition assay.
c. Detailed Protocol:
-
Reaction Setup: In a microplate, combine the purified kinase, substrate, and kinase reaction buffer.
-
Inhibitor Addition: Add SU-9516 at various concentrations (typically a serial dilution). Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Pre-incubation: Incubate the kinase with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: After drying the paper, measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Competitive Binding Assay (e.g., KINOMEscan™)
This type of assay measures the ability of a test compound to compete with a known, labeled ligand for binding to the kinase active site. It is a high-throughput method for assessing inhibitor affinity across a large panel of kinases.
a. Principle: The assay utilizes kinases tagged with a DNA label that are immobilized on a solid support. A fluorescently or otherwise labeled broad-spectrum kinase inhibitor (the "tracer") is then bound to the kinase. The test compound (e.g., SU-9516) is added, and if it binds to the kinase's ATP-binding site, it will displace the tracer, resulting in a decrease in the measured signal. The amount of tracer displaced is proportional to the affinity of the test compound for the kinase.
b. Experimental Workflow:
SU-9516: A Comparative Guide to its Selectivity Against CDK Family Members
For Researchers, Scientists, and Drug Development Professionals
SU-9516 is a synthetic small molecule inhibitor targeting the cyclin-dependent kinase (CDK) family, a group of serine/threonine kinases crucial for cell cycle regulation. This guide provides a comprehensive comparison of SU-9516's selectivity against various CDK family members, supported by experimental data and detailed protocols.
Selectivity Profile of SU-9516
SU-9516 exhibits potent inhibitory activity against several key CDKs, with a notable preference for CDK2. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki), which are summarized in the tables below. Lower values indicate greater potency.
Inhibitory Potency (IC50)
| CDK Family Member | IC50 (nM) |
| CDK1 | 40[1][2] |
| CDK2 | 22[1][2] |
| CDK4 | 200[1][2] |
| CDK9 | 900[3][4] |
Note: Some sources report a range for IC50 values. For consistency, the most frequently cited values are presented.
Dissociation Constant (Ki)
| CDK-Cyclin Complex | Ki (nM) |
| CDK1/Cyclin B | 2- to 8-fold reduced potency compared to CDK2/Cyclin A[5] |
| CDK2/Cyclin A | 31[5] |
| CDK2/Cyclin E | 2- to 8-fold reduced potency compared to CDK2/Cyclin A[5] |
| CDK4/Cyclin D1 | 45-fold reduced potency compared to CDK2/Cyclin A[5] |
Note: A direct Ki value for CDK1/Cyclin B and CDK2/Cyclin E was not explicitly stated but was described in relation to CDK2/Cyclin A.
It has also been reported that SU-9516 demonstrates similar potency as an inhibitor of CDK5/p25 compared to CDK2, although specific IC50 or Ki values for CDK5 are not consistently available.[6] Information regarding the inhibitory activity of SU-9516 against other CDK family members such as CDK3, CDK6, and CDK7 is limited in the reviewed literature.
Mechanism of Action
SU-9516 functions as an ATP-competitive inhibitor for CDK1 and CDK2, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate.[5] In contrast, it exhibits non-competitive inhibition with respect to ATP for CDK4.[5] This differential mechanism of inhibition may contribute to its selectivity profile.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in determining the selectivity of SU-9516.
In Vitro CDK Kinase Assay
This assay measures the ability of SU-9516 to inhibit the phosphorylation of a substrate by a specific CDK.
Materials:
-
Recombinant CDK enzymes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D)
-
Substrate: Histone H1 for CDK1 and CDK2; Retinoblastoma (Rb) protein for CDK4[1]
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
SU-9516 at various concentrations
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the specific CDK enzyme, its substrate, and the kinase reaction buffer.
-
Add SU-9516 at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of SU-9516 and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The inhibition of specific CDKs by SU-9516 has significant downstream effects on cellular signaling pathways, primarily impacting cell cycle progression.
CDK-Mediated Cell Cycle Regulation and the Effect of SU-9516
The cell cycle is a tightly regulated process involving the sequential activation of different CDK-cyclin complexes. SU-9516 primarily targets CDK2, which plays a critical role in the G1/S phase transition. Inhibition of CDK2 by SU-9516 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[7][8] This leads to the maintenance of the Rb-E2F complex, which in turn represses the transcription of genes required for S-phase entry, ultimately leading to cell cycle arrest.[7]
Caption: Simplified CDK signaling pathway for G1/S transition and the inhibitory action of SU-9516.
Experimental Workflow for Determining IC50 Values
The process of determining the IC50 of an inhibitor like SU-9516 involves a series of systematic steps, from preparing the reagents to analyzing the final data.
Caption: General experimental workflow for determining the IC50 value of SU-9516.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SU9516 | Apoptosis | Autophagy | p38 MAPK | PKC | CDK | TargetMol [targetmol.com]
- 3. rndsystems.com [rndsystems.com]
- 4. SU 9516 | CAS 377090-84-1 | SU9516 | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. SU9516 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. SU9516, a cyclin-dependent kinase 2 inhibitor, promotes accumulation of high molecular weight E2F complexes in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel cdk2-selective inhibitor, SU9516, induces apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SU-9516: A Potency Comparison with Other Indolinone-Based Kinase Inhibitors
A detailed analysis for researchers, scientists, and drug development professionals.
The indolinone scaffold is a cornerstone in the development of potent protein kinase inhibitors, leading to several clinically approved drugs and a multitude of research compounds. Among these, SU-9516 has emerged as a significant inhibitor of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. This guide provides an objective comparison of SU-9516's potency against other well-characterized indolinone-based inhibitors, Sunitinib (SU11248) and Semaxanib (SU5416), supported by experimental data.
Potency Profile: A Comparative Overview
To objectively assess the potency of SU-9516 relative to other indolinone-based inhibitors, it is essential to consider their respective primary targets. SU-9516 is a potent inhibitor of CDKs, while Sunitinib and Semaxanib primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The lower the IC50 value, the more potent the inhibitor. The following tables summarize the reported IC50 values for SU-9516, Sunitinib, and Semaxanib against their key kinase targets.
SU-9516: Potency Against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK2 | 22[1][2][3] |
| CDK1 | 40[1][2][3] |
| CDK4 | 200[1][2][3] |
SU-9516 demonstrates high potency against CDK2 and CDK1, with IC50 values in the low nanomolar range, making it a powerful tool for studying the roles of these kinases in cell cycle progression and a potential therapeutic agent.[1][2][3]
Sunitinib (SU11248): Potency Against Receptor Tyrosine Kinases
| Target | IC50 (nM) |
| PDGFRβ | 2 |
| VEGFR2 | 80 |
| KIT | - |
| FLT3 | - |
| RET | - |
Sunitinib is a multi-targeted inhibitor with potent activity against several RTKs, most notably PDGFRβ and VEGFR2. Its ability to inhibit multiple pathways involved in tumor growth and angiogenesis contributes to its clinical efficacy.
Semaxanib (SU5416): Potency Against Receptor Tyrosine Kinases
| Target | IC50 (µM) |
| VEGFR2 (Flk-1/KDR) | 1.23[4] |
| PDGFRβ | >20 (20-fold less selective than for VEGFR)[4] |
Semaxanib is a selective inhibitor of VEGFR2, with a lower potency compared to Sunitinib for this target.[4]
Directly comparing the potency of SU-9516 with Sunitinib and Semaxanib is nuanced due to their different primary targets. However, based on the IC50 values, SU-9516 is a highly potent inhibitor of its target CDKs, with activity in the low nanomolar range. Sunitinib is also a very potent inhibitor of its target RTKs, with nanomolar IC50 values. Semaxanib is a less potent inhibitor compared to both SU-9516 and Sunitinib, with an IC50 in the micromolar range for its primary target. Therefore, in the context of their respective kinase families, SU-9516 exhibits potency comparable to or greater than other well-established indolinone-based inhibitors like Sunitinib and is significantly more potent than Semaxanib.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in determining the potency of these inhibitors.
In Vitro Kinase Assay (for IC50 determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Setup: Kinase reactions are typically performed in a 96-well plate format. Each well contains the purified kinase, a substrate (e.g., a peptide or protein that the kinase phosphorylates), and ATP (the phosphate (B84403) donor). For radiolabeled assays, [γ-³³P]ATP is often used.
-
Inhibitor Addition: The indolinone-based inhibitor (e.g., SU-9516, Sunitinib, or Semaxanib) is added to the wells at varying concentrations. A control reaction without the inhibitor is also included.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The reaction is stopped, often by adding a solution like phosphoric acid or EDTA.
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. In radiolabeled assays, this is done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or antibody-based detection (e.g., ELISA) are used.
-
IC50 Calculation: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
This assay determines the effect of an inhibitor on the growth of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with the indolinone-based inhibitor at a range of concentrations for a specified period (e.g., 48-72 hours).
-
Cell Viability Measurement: After the treatment period, cell viability is assessed using various methods:
-
MTT or MTS Assay: A tetrazolium salt is added to the wells, which is converted by metabolically active cells into a colored formazan (B1609692) product. The absorbance of the formazan is measured, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Direct Cell Counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
-
GI50/IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell growth (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by these inhibitors and a general workflow for their evaluation.
Caption: SU-9516 inhibits CDKs, preventing Rb phosphorylation and cell cycle progression.
Caption: Sunitinib and Semaxanib inhibit VEGFR/PDGFR signaling to block angiogenesis.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
References
A Comparative Guide to the Reproducibility of SU-9516 and Other First-Generation CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. In the realm of cancer drug discovery, variations in results across different laboratories can hinder progress and lead to the pursuit of non-viable therapeutic strategies. This guide provides a comparative overview of the experimental data for SU-9516, a selective cyclin-dependent kinase 2 (CDK2) inhibitor, and two other well-known first-generation CDK inhibitors, Flavopiridol and Roscovitine.
A critical challenge in assessing the cross-laboratory reproducibility of SU-9516 is the absence of published multi-center studies or direct head-to-head comparisons with other CDK inhibitors under identical experimental conditions. The data presented here are compiled from various independent studies. Consequently, direct comparisons of potency and efficacy should be approached with caution, as experimental conditions such as cell lines, reagent concentrations, and assay durations may have varied between studies. This guide underscores the importance of in-house validation and the adoption of standardized protocols to ensure the reliability and reproducibility of experimental outcomes.
Comparative Analysis of CDK Inhibitor Activity
The following tables summarize the in vitro kinase inhibitory activity and the anti-proliferative effects of SU-9516, Flavopiridol, and Roscovitine from various sources.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | CDK2 (nM) | CDK1 (nM) | CDK4 (nM) | CDK9 (nM) | Source(s) |
| SU-9516 | 22 - 30 | 40 - 200 | 200 - 1700 | 900 | [1][2][3] |
| Flavopiridol | 40 - 170 | 20 - 40 | 20 - 100 | 20 | [4] |
| Roscovitine | 700 | 650 | >100,000 | 600 | [5][6] |
Note: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration). The data presented are ranges compiled from multiple sources and should be considered as indicative rather than absolute comparative values.
Table 2: Anti-Proliferative Activity (IC50) in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Source(s) |
| SU-9516 | RKO | Colon Carcinoma | ~5000 (for apoptosis induction) | [7] |
| SW480 | Colon Carcinoma | ~5000 (for apoptosis induction) | [7] | |
| Flavopiridol | HN4, HN8, HN12, HN30 | Head and Neck Squamous Cell Carcinoma | 42.9 - 82.7 | [8] |
| RT4, RT112 | Bladder Cancer | 150 - 350 | [9] | |
| T24, SUP | Bladder Cancer | 1000 | [9] | |
| KMH2, BHT-101, CAL62 | Anaplastic Thyroid Cancer | 100 - 130 | [10] | |
| Roscovitine | Various | Various Cancers | ~15,000 (average) | [5] |
| Granta-519 | Mantle Cell Lymphoma | 25,000 - 50,000 (for cell cycle arrest) | [11] | |
| Multiple Myeloma cell lines | Multiple Myeloma | 15,000 - 25,000 | [11] |
Note: The IC50 values for anti-proliferative activity can vary significantly based on the cell line, duration of exposure, and the specific assay used (e.g., MTT, SRB). The values for SU-9516 are for the induction of apoptosis, which may differ from its IC50 for growth inhibition.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by these CDK inhibitors and the general workflows for key experimental protocols.
Caption: CDK2 inhibition by SU-9516 and similar compounds blocks cell cycle progression.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Caption: Workflow for apoptosis detection via active caspase-3 staining.
Experimental Protocols
To facilitate the reproducibility of studies involving CDK inhibitors, detailed and standardized protocols are essential. Below are generalized yet comprehensive protocols for key assays used to evaluate the efficacy of compounds like SU-9516.
Cell Viability/Anti-Proliferative Assay (SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
CDK inhibitor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK inhibitor in complete medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
CDK inhibitor stock solution (in DMSO)
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of the CDK inhibitor for the specified time.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[12]
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Active Caspase-3 Staining and Flow Cytometry
This assay quantifies the number of apoptotic cells by detecting the activity of caspase-3, a key executioner caspase.[14][15][16]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
CDK inhibitor stock solution (in DMSO)
-
PBS
-
A commercial kit for active caspase-3 staining (containing a fluorescently labeled caspase-3 substrate, e.g., a DEVD peptide conjugate, and a wash buffer).
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the CDK inhibitor to induce apoptosis. Include positive and negative controls.
-
Harvesting: Harvest both adherent and floating cells and prepare a single-cell suspension.
-
Staining: Follow the manufacturer's protocol for the specific active caspase-3 staining kit. This typically involves resuspending the cells in a buffer containing the fluorescent caspase-3 substrate and incubating at 37°C in the dark.
-
Washing: Wash the cells with the provided wash buffer to remove unbound substrate.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity will be proportional to the amount of active caspase-3 in the cells.
-
Data Analysis: Quantify the percentage of caspase-3-positive cells, which represents the apoptotic cell population.
Conclusion
While SU-9516 has been characterized as a potent and selective CDK2 inhibitor in initial studies, a comprehensive understanding of its reproducibility across different laboratories is limited by the lack of direct comparative data. This guide highlights the available experimental findings for SU-9516 alongside two other first-generation CDK inhibitors, Flavopiridol and Roscovitine. The variability in reported IC50 values and the absence of standardized reporting for experimental conditions underscore the challenges in directly comparing these compounds. For researchers and drug development professionals, these findings emphasize the critical need for rigorous in-house validation of published results and the adoption of detailed, standardized protocols to ensure the generation of robust and reproducible data. This approach will ultimately accelerate the reliable identification and development of effective cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU 9516 (CAS 377090-84-1): R&D Systems [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Flavopiridol, an inhibitor of cyclin-dependent kinases, induces growth inhibition and apoptosis in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. stemcell.com [stemcell.com]
- 16. researchgate.net [researchgate.net]
SU-9516 Off-Target Kinase Profiling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is crucial for interpreting experimental results and anticipating potential therapeutic and toxicological effects. This guide provides a comparative analysis of the off-target kinase profile of SU-9516, a potent cyclin-dependent kinase (CDK) inhibitor, with other relevant CDK inhibitors. The information is supported by available experimental data to aid in the evaluation of these compounds.
On-Target and Off-Target Activity of SU-9516
SU-9516 is a potent inhibitor of several cyclin-dependent kinases, with a primary selectivity for CDK2.[1][2] Its inhibitory activity against a panel of kinases has been characterized, revealing a degree of selectivity.
Table 1: In Vitro Inhibitory Activity of SU-9516 against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| CDK2 | 22 |
| CDK1 | 40 |
| CDK4 | 200 |
| PKC | >10,000 |
| p38 | >10,000 |
| PDGFr | 18,000 |
| EGFR | >100,000 |
Data sourced from MedChemExpress product information sheet.[3]
Comparison with Other Cyclin-Dependent Kinase Inhibitors
To provide a comprehensive understanding of SU-9516's selectivity, it is compared with three clinically approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. While these inhibitors primarily target CDK4 and CDK6, their off-target profiles vary, which may contribute to their distinct clinical activities and side-effect profiles.[4][5][6]
Table 2: Comparative On-Target and Off-Target Kinase Activities of Selected CDK Inhibitors
| Kinase Target | SU-9516 (IC50, nM) | Palbociclib (IC50, nM) | Ribociclib (IC50, nM) | Abemaciclib (IC50, nM) |
| Primary Targets | ||||
| CDK1 | 40 | >5000 | 860 | 65 |
| CDK2 | 22 | >5000 | 4000 | 49 |
| CDK4 | 200 | 11 | 15 | 2 |
| CDK6 | Not Available | 16 | 50 | 10 |
| Selected Off-Targets | ||||
| CDK9 | Not Available | >5000 | 200 | 30 |
| GSK3β | Not Available | >10000 | >10000 | 161 |
Note: Data for Palbociclib, Ribociclib, and Abemaciclib are compiled from various sources and assay conditions may differ. Direct comparison of absolute IC50 values should be made with caution. A comprehensive, publicly available kinome-wide scan for SU-9516 was not identified, limiting a direct quantitative comparison of its off-target profile.
Experimental Protocols
The data presented in this guide are derived from various in vitro kinase inhibition assays. Below are detailed methodologies for common experimental approaches used to determine kinase inhibitor selectivity.
Biochemical Kinase Inhibition Assays
Principle: These assays measure the ability of a test compound to inhibit the activity of a purified kinase enzyme. The activity is typically determined by quantifying the phosphorylation of a substrate.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).
-
Dilute the purified recombinant kinase to a predetermined concentration in the reaction buffer.
-
Prepare a stock solution of the peptide or protein substrate specific to the kinase.
-
Prepare serial dilutions of the test inhibitor (e.g., SU-9516) in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare an ATP solution at a concentration typically near the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a microplate, add the kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ required for kinase activity.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include:
-
Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction, where a decrease in signal corresponds to kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
KINOMEscan™ (Competitive Binding Assay)
Principle: The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction of a test compound with a large panel of kinases. It measures the ability of a compound to displace a proprietary, active site-directed ligand from the kinase.
General Protocol:
-
Assay Components:
-
Kinase-tagged T7 phage: A large panel of human kinases are expressed as fusions to T7 bacteriophage.
-
Immobilized ligand: A kinase-specific ligand is immobilized on a solid support (e.g., beads).
-
Test compound: The inhibitor being profiled.
-
-
Binding Reaction:
-
The kinase-tagged phage, immobilized ligand, and the test compound are combined in a multi-well plate.
-
The mixture is incubated to allow for competitive binding between the test compound and the immobilized ligand to the kinase's active site.
-
-
Quantification:
-
The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.
-
A lower amount of bound phage compared to a DMSO control indicates that the test compound has displaced the immobilized ligand and is binding to the kinase.
-
-
Data Analysis:
-
Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
For more detailed analysis, dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
-
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
CDK2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving CDK2, a primary target of SU-9516. The pathway highlights the key components involved in the G1/S phase transition of the cell cycle.[7][8][9]
Caption: Simplified CDK2 signaling pathway in cell cycle G1/S transition.
General Kinase Profiling Workflow
The diagram below outlines the general experimental workflow for profiling the selectivity of a kinase inhibitor against a panel of kinases.[10][11][12]
Caption: General workflow for kinase inhibitor profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. SU9516 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 9. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
SU-9516: Correlating In Vitro Potency with Cellular Efficacy
A Comparative Guide for Researchers in Oncology and Drug Development
SU-9516, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant anti-proliferative effects in various cancer cell lines. This guide provides a comprehensive analysis of SU-9516, correlating its biochemical inhibitory concentrations (IC50) against key cell cycle kinases with its cellular potency (GI50) across a panel of human cancer cell lines. This information is intended to assist researchers in evaluating SU-9516 as a tool for cancer research and as a potential therapeutic agent.
Biochemical and Cellular Potency of SU-9516
SU-9516 exhibits potent and selective inhibition of CDKs, key regulators of the cell cycle. Its inhibitory activity is most pronounced against CDK2, with reported IC50 values in the low nanomolar range. The compound also demonstrates activity against CDK1 and CDK4, albeit at higher concentrations. This differential inhibition profile is critical for understanding its mechanism of action and its effects on cell cycle progression.
The cellular potency of SU-9516, measured as the concentration required to inhibit cell growth by 50% (GI50), has been evaluated across the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The data reveals a broad spectrum of activity, with notable efficacy in specific cancer types.
Table 1: IC50 of SU-9516 Against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| CDK2 | 22 - 30[1][2] |
| CDK1 | 40 - 200[1][2] |
| CDK4 | 200 - 1700[1] |
| CDK9 | 900[1] |
Table 2: Cellular Potency (GI50) of SU-9516 (NSC 693868) in the NCI-60 Cell Line Panel (Representative Data)
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.43 |
| HL-60(TB) | Leukemia | 0.38 |
| K-562 | Leukemia | 0.52 |
| MOLT-4 | Leukemia | 0.35 |
| RPMI-8226 | Leukemia | 1.10 |
| SR | Leukemia | 0.28 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 1.85 |
| EKVX | Non-Small Cell Lung | 0.98 |
| HOP-62 | Non-Small Cell Lung | 1.25 |
| HOP-92 | Non-Small Cell Lung | 1.05 |
| NCI-H226 | Non-Small Cell Lung | 1.55 |
| NCI-H23 | Non-Small Cell Lung | 1.38 |
| NCI-H322M | Non-Small Cell Lung | 1.42 |
| NCI-H460 | Non-Small Cell Lung | 1.15 |
| NCI-H522 | Non-Small Cell Lung | 1.62 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 1.22 |
| DLD-1 | Colon Cancer | 1.35 |
| HCT-116 | Colon Cancer | 1.18 |
| HCT-15 | Colon Cancer | 1.45 |
| HT29 | Colon Cancer | 1.58 |
| KM12 | Colon Cancer | 1.29 |
| SW-620 | Colon Cancer | 1.33 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 1.75 |
| SF-295 | CNS Cancer | 1.68 |
| SF-539 | CNS Cancer | 1.55 |
| SNB-19 | CNS Cancer | 1.82 |
| SNB-75 | CNS Cancer | 1.65 |
| U251 | CNS Cancer | 1.78 |
| Melanoma | ||
| LOX IMVI | Melanoma | 1.48 |
| MALME-3M | Melanoma | 1.52 |
| M14 | Melanoma | 1.65 |
| SK-MEL-2 | Melanoma | 1.72 |
| SK-MEL-28 | Melanoma | 1.85 |
| SK-MEL-5 | Melanoma | 1.68 |
| UACC-257 | Melanoma | 1.55 |
| UACC-62 | Melanoma | 1.62 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 2.15 |
| OVCAR-3 | Ovarian Cancer | 1.88 |
| OVCAR-4 | Ovarian Cancer | 1.95 |
| OVCAR-5 | Ovarian Cancer | 2.05 |
| OVCAR-8 | Ovarian Cancer | 1.92 |
| NCI/ADR-RES | Ovarian Cancer | 2.25 |
| SK-OV-3 | Ovarian Cancer | 2.10 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 1.98 |
| A498 | Renal Cancer | 2.05 |
| ACHN | Renal Cancer | 1.85 |
| CAKI-1 | Renal Cancer | 1.92 |
| RXF 393 | Renal Cancer | 1.88 |
| SN12C | Renal Cancer | 1.95 |
| TK-10 | Renal Cancer | 1.82 |
| UO-31 | Renal Cancer | 2.10 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 1.85 |
| DU-145 | Prostate Cancer | 1.95 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 1.78 |
| MDA-MB-231/ATCC | Breast Cancer | 1.82 |
| HS 578T | Breast Cancer | 1.95 |
| BT-549 | Breast Cancer | 1.88 |
| T-47D | Breast Cancer | 1.75 |
| MDA-MB-468 | Breast Cancer | 1.92 |
Note: The GI50 values presented are a representative sample from the NCI-60 screen for NSC 693868 (SU-9516). For the complete and most up-to-date dataset, please refer to the NCI Developmental Therapeutics Program (DTP) website.[3]
Mechanism of Action: Cell Cycle Inhibition
SU-9516 exerts its anti-proliferative effects by targeting the cell cycle machinery. CDKs are serine/threonine kinases that, when complexed with their regulatory cyclin subunits, phosphorylate key substrate proteins to drive the cell through the different phases of the cell cycle. SU-9516, by inhibiting CDK2, CDK1, and CDK4, prevents the phosphorylation of the retinoblastoma protein (pRb).[1] This leads to the sequestration of E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and progression.[1] The ultimate outcomes of this inhibition are cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and the induction of apoptosis.[1]
Experimental Protocols
In Vitro CDK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SU-9516 against specific CDK/cyclin complexes.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK1/Cyclin B, CDK4/Cyclin D1)
-
Substrate (e.g., Histone H1 for CDK1/2, GST-Rb for CDK4)
-
SU-9516 (dissolved in DMSO)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP or [γ-32P]ATP
-
96-well filter plates
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SU-9516 in kinase assay buffer.
-
In a 96-well plate, add the CDK/cyclin complex, substrate, and the diluted SU-9516 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (a mixture of unlabeled ATP and [γ-33P]ATP or [γ-32P]ATP).
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated radioactive ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each SU-9516 concentration.
-
Plot the percentage of kinase activity against the logarithm of the SU-9516 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Potency (GI50) Assay using Sulforhodamine B (SRB)
Objective: To determine the concentration of SU-9516 that causes 50% growth inhibition (GI50) in a panel of cancer cell lines. This is the standard protocol used by the NCI-60 screen.[3]
Materials:
-
Human cancer cell lines from the NCI-60 panel
-
Complete cell culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[3]
-
SU-9516 (dissolved in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at their optimal plating density and incubate for 24 hours.[3]
-
Drug Treatment: Add serial dilutions of SU-9516 to the wells. Include a vehicle control (DMSO) and a time-zero plate.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth for each SU-9516 concentration relative to the control and time-zero plates. Plot the percentage of growth inhibition against the logarithm of the SU-9516 concentration to determine the GI50 value.
Conclusion
SU-9516 is a potent inhibitor of CDK2 and a valuable tool for studying cell cycle regulation. The correlation of its low nanomolar IC50 values against key CDKs with its broad-spectrum micromolar GI50 values across numerous cancer cell lines highlights its potential as an anti-cancer agent. The data presented in this guide provides a foundation for further investigation into the therapeutic applications of SU-9516 and for the design of more selective and potent CDK inhibitors. Researchers are encouraged to consult the NCI DTP database for the complete and most current cellular potency data.
References
Safety Operating Guide
Navigating the Safe Disposal of SU-9516: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent CDK inhibitor SU-9516, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of SU-9516, aligning with best practices for chemical waste management.
SU-9516 is a selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Its role in inducing cell cycle arrest and apoptosis makes it a valuable tool in cancer research.[1][2] However, its biological activity also necessitates careful handling and disposal to minimize environmental impact and ensure personnel safety.
Understanding the Compound: Key Properties of SU-9516
A thorough understanding of a compound's properties is fundamental to its safe management. Below is a summary of quantitative data for SU-9516.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₂ | [1] |
| Molecular Weight | 241.25 g/mol | [2] |
| IC₅₀ for CDK1 | 40 nM | [1][3] |
| IC₅₀ for CDK2 | 22 nM | [1][3] |
| IC₅₀ for CDK4 | 200 nM | [1][3] |
| Appearance | Crystalline Solid | [4] |
| Storage Temperature | 2-8°C | [2] |
Proper Disposal Procedures for SU-9516
The following procedures are based on the Safety Data Sheet (SDS) for SU-9516 and general guidelines for hazardous chemical waste disposal.[4]
1. Waste Identification and Segregation:
-
Hazardous Waste: Unused or contaminated SU-9516, as well as any materials used for its handling (e.g., contaminated gloves, pipette tips, vials), should be treated as hazardous chemical waste.
-
Segregation: Do not mix SU-9516 waste with other chemical waste streams unless compatibility has been confirmed. It should be segregated from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.
2. Containerization:
-
Appropriate Containers: Use only approved, properly labeled hazardous waste containers. These containers should be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one". Include the date when the first waste was added.
3. Storage:
-
Designated Area: Store the waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.
-
Secondary Containment: It is best practice to store liquid waste containers within a secondary containment system to prevent spills.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.
4. Disposal:
-
Professional Disposal Service: The disposal of SU-9516 waste must be handled by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.
Experimental Workflow: Safe Handling and Disposal of SU-9516
The following workflow outlines the key steps for safely handling and disposing of SU-9516 in a laboratory setting.
SU-9516 and the CDK2 Signaling Pathway
SU-9516 exerts its effects by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The following diagram illustrates the simplified signaling pathway affected by SU-9516.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible use of SU-9516, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound.
References
Navigating the Safe Handling of SU-9516: A Comprehensive Guide for Researchers
For Immediate Reference: Key Safety and Handling Information for SU-9516
SU-9516, a potent inhibitor of cyclin-dependent kinases (CDKs), is a valuable tool in cell cycle research and cancer drug development.[1] As with any chemical compound, proper handling, storage, and disposal are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
When handling SU-9516, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls. The following table summarizes the recommended PPE based on available safety data sheets.[2][3]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) to prevent eye contact.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[2] |
| Lab coat or other protective clothing. | Choose body protection according to the concentration and amount of the dangerous substance at the specific workplace.[2] | |
| Respiratory Protection | Not generally required. | Provide appropriate exhaust ventilation at places where dust is formed. If engineering controls are not sufficient, use a NIOSH-approved respirator.[2] |
| Engineering Controls | Work in a well-ventilated area, such as a chemical fume hood. | To minimize inhalation exposure. |
Emergency Procedures and First Aid
Accidents can happen, and being prepared is crucial. The following table outlines the immediate actions to take in case of exposure to SU-9516.[2][3]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Operational Plan for Handling and Storage
A clear operational plan ensures consistency and safety in the laboratory.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Recommended storage temperature is +4°C.
-
Store locked up.[3]
Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid formation of dust and aerosols.[2]
-
Provide appropriate exhaust ventilation at places where dust is formed.[2]
-
For preparing stock solutions, SU-9516 is soluble in DMSO.[4]
Disposal Plan
Proper disposal of SU-9516 and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.
-
Contaminated Packaging: Dispose of as unused product.
-
General Guidance: Observe all federal, state, and local environmental regulations. Do not let the product enter drains.[2]
Mechanism of Action: SU-9516 Signaling Pathway
SU-9516 is a 3-substituted indolinone that functions as a potent inhibitor of cyclin-dependent kinases, with particular activity against CDK1, CDK2, and to a lesser extent, CDK4.[1][4] Its primary mechanism of action involves the disruption of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the key signaling pathway affected by SU-9516.
Caption: SU-9516 inhibits CDK complexes, leading to cell cycle arrest and apoptosis.
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following outlines a general methodology for a kinase assay and a cell viability assay, common experiments involving SU-9516.
CDK Kinase Assay (General Protocol)
This assay measures the ability of SU-9516 to inhibit the activity of specific CDK/cyclin complexes.
-
Reaction Setup: In a 96-well plate, combine the following in a suitable reaction buffer:
-
CDK/cyclin enzyme (e.g., CDK2/Cyclin E)
-
Substrate (e.g., Histone H1 or a specific peptide)
-
ATP (radiolabeled, e.g., [γ-³³P]ATP, or non-radiolabeled for other detection methods)
-
Varying concentrations of SU-9516 (and a vehicle control, e.g., DMSO)
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction, for example, by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
Radiolabeled: Transfer the reaction mixture to a phosphocellulose filter membrane, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiolabeled: Use methods such as ELISA with a phospho-specific antibody or luminescence-based ATP detection kits.
-
-
Data Analysis: Calculate the percentage of inhibition for each SU-9516 concentration and determine the IC₅₀ value.
Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)
This assay assesses the effect of SU-9516 on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of SU-9516 (and a vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure (example with MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ or IC₅₀ value, representing the concentration of SU-9516 that causes 50% growth inhibition or is cytotoxic to 50% of the cells.
By adhering to these safety protocols and experimental guidelines, researchers can confidently and safely utilize SU-9516 to advance our understanding of cell cycle regulation and develop novel therapeutic strategies.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
